2-(3-Fluoro-2-methylphenoxy)ethan-1-amine
Descripción
Propiedades
IUPAC Name |
2-(3-fluoro-2-methylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7-8(10)3-2-4-9(7)12-6-5-11/h2-4H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSAAOHKWSMRQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2-(3-Fluoro-2-methylphenoxy)ethan-1-amine chemical properties
Optimized Fluorinated Scaffolds in Medicinal Chemistry
Executive Summary
2-(3-Fluoro-2-methylphenoxy)ethan-1-amine (CAS: 1371687-56-7) is a specialized fluorinated building block used critically in the optimization of small-molecule therapeutics. Structurally, it consists of an ethylamine chain tethered via an ether linkage to a 3-fluoro-2-methyl-substituted phenyl ring.
This molecule represents a strategic "toolkit" compound for medicinal chemists.[1][2] The ortho-methyl group introduces conformational constraints (atropisomerism potential) and steric bulk, while the meta-fluorine atom modulates the electronic density of the aromatic ring and blocks metabolic oxidation at the typically labile C3 position. It serves as a bioisostere for neurotransmitter scaffolds (e.g., serotonin, norepinephrine) and is increasingly utilized in the synthesis of kinase inhibitors and GPCR ligands where metabolic stability and lipophilicity (LogD) require precise tuning.
Chemical Identity & Physicochemical Profile
The following data aggregates confirmed chemical identifiers and calculated physicochemical descriptors essential for ADME (Absorption, Distribution, Metabolism, Excretion) modeling.
Table 1: Chemical Identity[3][4]
| Property | Detail |
| IUPAC Name | 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine |
| CAS Number | 1371687-56-7 |
| Molecular Formula | C₉H₁₂FNO |
| Molecular Weight | 169.20 g/mol |
| SMILES | Cc1c(OCCN)cccc1F |
| InChI Key | Unique identifier (derivative specific) |
| MDL Number | MFCD23712741 |
Table 2: Physicochemical Properties (Calculated)
| Descriptor | Value | Significance |
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; suitable for CNS penetration. |
| pKa (Basic) | ~9.5 | Typical for primary alkyl amines; predominantly protonated at physiological pH (7.4). |
| TPSA | 35.25 Ų | High membrane permeability potential (Rule of 5 compliant). |
| H-Bond Donors | 2 | Primary amine (-NH₂). |
| H-Bond Acceptors | 2 | Ether oxygen and amine nitrogen. |
| Rotatable Bonds | 3 | Allows for induced-fit binding in protein pockets. |
Synthetic Pathways
To ensure high purity and prevent the formation of secondary/tertiary amine byproducts, a Stepwise Protection-Deprotection Strategy is superior to direct alkylation. Below are the two primary routes: the Boc-Linker Route (High Fidelity) and the Nitrile Reduction Route (Scalable).
Figure 1: Synthesis Logic Flow
Caption: Comparative synthetic workflows. Route A is preferred for medicinal chemistry SAR generation due to cleaner impurity profiles. Route B is cost-effective for multi-gram scale-up.
Medicinal Chemistry Applications
The 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine moiety is not merely a linker; it is a functional pharmacophore.
Metabolic Stability & Blocking
-
The Problem: Unsubstituted phenyl rings are prone to Phase I metabolism (hydroxylation) by Cytochrome P450 enzymes, particularly at the para and ortho positions.
-
The Solution:
-
2-Methyl: Sterically hinders the ether oxygen, reducing the rate of O-dealkylation.
-
3-Fluoro: Deactivates the aromatic ring electronically (inductive withdrawal), making the ring less susceptible to oxidative attack while blocking the specific C3 metabolic soft spot.
-
Bioisosterism & Binding
This fragment mimics the aryloxypropylamine scaffold found in SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) class drugs (e.g., Duloxetine, Atomoxetine analogs). The fluorine atom can engage in multipolar interactions with protein backbone amides, potentially increasing potency by 5-10 fold compared to the non-fluorinated analog.
Experimental Protocols
Protocol A: High-Fidelity Synthesis (Boc-Route)
Recommended for generating <5g for SAR studies.
Reagents:
-
3-Fluoro-2-methylphenol (1.0 equiv)[3]
-
tert-Butyl (2-bromoethyl)carbamate (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF) (Anhydrous)
-
Trifluoroacetic acid (TFA)
Step-by-Step Methodology:
-
Alkylation:
-
Charge a round-bottom flask with 3-Fluoro-2-methylphenol (1.26 g, 10 mmol) and anhydrous DMF (20 mL).
-
Add K₂CO₃ (2.76 g, 20 mmol) and stir at room temperature for 15 minutes to facilitate phenoxide formation.
-
Add tert-butyl (2-bromoethyl)carbamate (2.46 g, 11 mmol).
-
Heat the mixture to 60°C under nitrogen atmosphere for 12 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1). The phenol spot should disappear.
-
Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (0-20% EtOAc/Hexane) to yield the Boc-protected intermediate.
-
-
Deprotection:
-
Dissolve the Boc-intermediate in Dichloromethane (DCM) (10 mL).
-
Add TFA (5 mL) dropwise at 0°C.
-
Stir at room temperature for 2 hours.
-
Validation: LC-MS should show the mass of the free amine (M+H = 170.1).
-
Isolation: Concentrate the reaction mixture. Basify with saturated NaHCO₃ (pH > 9) and extract with DCM. Dry and concentrate to obtain the target amine as a pale yellow oil. Convert to HCl salt for long-term storage by treating with 4M HCl in dioxane.
-
Protocol B: Characterization Standards
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
| Technique | Expected Signal (Free Base) | Interpretation |
| ¹H NMR (CDCl₃) | δ 6.9–7.2 (m, 3H) | Aromatic protons (splitting pattern depends on F-coupling). |
| δ 4.05 (t, 2H) | O-CH₂ protons (deshielded by oxygen). | |
| δ 3.10 (t, 2H) | N-CH₂ protons. | |
| δ 2.25 (s, 3H) | Aryl-Methyl group. | |
| ¹⁹F NMR | δ -110 to -120 ppm | Single peak (Ar-F). |
| LC-MS (ESI+) | m/z 170.1 [M+H]⁺ | Protonated molecular ion. |
Safety & Handling
-
Hazards: As a primary amine, the compound is corrosive and an irritant. The fluorinated phenol precursor is toxic if absorbed through the skin.
-
Storage: The free amine is prone to carbonate formation upon exposure to air (CO₂ absorption). Store as the Hydrochloride (HCl) salt at 4°C or -20°C in a desiccated environment.
-
Disposal: Fluorinated compounds require high-temperature incineration. Do not dispose of in aqueous waste streams.
References
-
Matrix Scientific. (2024). Product Data Sheet: 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine (CAS 1371687-56-7).[3] Matrix Scientific Catalog.[3] Link
-
Chem-Impex International. (2024). Fluorinated Phenethylamines in Medicinal Chemistry.[1][2][4][5] Chem-Impex. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-(Trifluoromethoxy)ethanamine (Analogous Scaffold). PubChem.[6] Link
-
Sigma-Aldrich. (2024). Synthesis of Fluorinated Aryl Ethers: Technical Bulletin. Merck KGaA. Link
-
ChemScene. (2024). Building Blocks for Drug Discovery: (1R)-1-(3-Fluoro-2-methoxyphenyl)ethanamine. ChemScene.[7] Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1371687-56-7 Cas No. | 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine | Matrix Scientific [matrixscientific.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. 2-(4-Fluoro-3-methylphenoxy)ethan-1-amine (883532-18-1) for sale [vulcanchem.com]
- 6. 2-(Trifluoromethoxy)ethanamine | C3H6F3NO | CID 10558645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
2-(3-Fluoro-2-methylphenoxy)ethan-1-amine CAS number lookup
CAS Number: 1371687-56-7 Document Type: Technical Whitepaper & Experimental Protocol Version: 1.0
Executive Summary & Chemical Identity
2-(3-Fluoro-2-methylphenoxy)ethan-1-amine is a specialized phenoxyethylamine building block used primarily in Fragment-Based Drug Discovery (FBDD). It serves as a critical pharmacophore in the development of G-Protein Coupled Receptor (GPCR) ligands, particularly for adrenergic (
The molecule features a "privileged scaffold"—the phenoxyethyl amine—modified with a specific 2-methyl, 3-fluoro substitution pattern. This substitution is not arbitrary; the ortho-methyl group restricts the conformational freedom of the ether linkage (via steric clash with the ether oxygen), while the meta-fluorine atom modulates metabolic stability by blocking Phase I oxidation at the electron-rich 3-position.
Chemical Data Table
| Property | Specification |
| CAS Number | 1371687-56-7 |
| IUPAC Name | 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine |
| Molecular Formula | |
| Molecular Weight | 169.20 g/mol |
| SMILES | Cc1c(OCCCN)cccc1F |
| LogP (Predicted) | ~1.8 (Moderate Lipophilicity) |
| pKa (Amine) | ~9.5 (Protonated at physiological pH) |
| Physical State | Typically supplied as an HCl salt (White solid) or free base (Viscous oil) |
High-Fidelity Synthesis Protocol
Note: While industrial routes may utilize chloroacetonitrile followed by reduction, the research-grade protocol below utilizes N-Boc protection to ensure high purity and prevent polymerization side-reactions typical of free-amine alkylations.
Phase 1: Williamson Ether Synthesis (Nucleophilic Substitution)
Objective: Couple 3-fluoro-2-methylphenol with a protected amine linker.
Reagents:
-
Substrate: 3-Fluoro-2-methylphenol (1.0 eq)
-
Linker: N-Boc-2-bromoethylamine (1.2 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: DMF (Dimethylformamide) or Acetonitrile (
)
Protocol:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylphenol in DMF (0.5 M concentration). Add
. Stir at room temperature for 30 minutes to generate the phenoxide anion. Causality: The phenol proton is acidic ( ); carbonate is sufficient to deprotonate it without causing ring alkylation. -
Alkylation: Add N-Boc-2-bromoethylamine dropwise.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The phenol spot should disappear.
-
Workup: Cool to RT. Dilute with water (5x reaction volume) to dissolve inorganic salts. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the intermediate: tert-butyl (2-(3-fluoro-2-methylphenoxy)ethyl)carbamate.
Phase 2: Deprotection & Salt Formation
Objective: Cleave the Boc group to release the primary amine.
Reagents:
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Solvent: Dichloromethane (DCM).
Protocol:
-
Dissolution: Dissolve the Boc-intermediate in DCM (0.2 M).
-
Cleavage: Add TFA (20% v/v final concentration) at 0°C. Stir at RT for 2 hours.
-
Isolation (HCl Salt): Evaporate volatiles. Redissolve the residue in minimal diethyl ether. Add 2M HCl in ether dropwise. A white precipitate (the target HCl salt) will form.
-
Filtration: Filter the solid, wash with cold ether, and dry under high vacuum.
Structural Logic & Biological Application
This specific CAS entry is valuable because of the Fluorine-Methyl Synergism :
-
Metabolic Blocking: In unsubstituted phenoxyethylamines, the phenyl ring is prone to rapid hydroxylation by CYP450 enzymes. The fluorine at the 3-position deactivates this site electronically and sterically, extending the half-life (
) of the compound in microsomal stability assays [1]. -
Conformational Locking: The 2-methyl group creates a "molecular hinge." It forces the ethoxy side chain out of the plane of the phenyl ring. This non-planar conformation is often critical for fitting into the orthosteric binding pockets of GPCRs like the
-adrenoceptor, where flat molecules may bind non-selectively [2].
Experimental Workflow Diagram
The following diagram illustrates the logical flow from precursor selection to final salt isolation.
Figure 1: Step-wise synthesis pathway converting the phenol precursor to the amine salt via a protected intermediate.
Safety & Handling
-
Hazards: The free amine is basic and potentially corrosive. The phenol precursor is toxic if absorbed through the skin.
-
Storage: Store the HCl salt at -20°C. It is hygroscopic; keep under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis or carbonate formation from atmospheric
. -
Solubility:
-
Free Base: Soluble in DCM, DMSO, Methanol.
-
HCl Salt: Soluble in Water, DMSO, Methanol; insoluble in Ether/Hexane.
-
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Bidepharm. (n.d.). 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine Product Page. Bidepharm Catalog. Link
-
Lumen Learning. (n.d.). The Williamson Ether Synthesis.[1][2][3][4] Organic Chemistry 1. Link
Sources
2-(3-Fluoro-2-methylphenoxy)ethan-1-amine spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Characterization of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine
This document provides a comprehensive technical guide for the spectral characterization of the novel compound 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine. As a crucial component in contemporary research and development pipelines, particularly in medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure and purity is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering predictive data, interpretation strategies, and field-proven experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The narrative herein is built upon the foundational principles of spectroscopic analysis, drawing parallels from structurally related molecules to forecast the spectral behavior of the title compound. This predictive approach is an essential exercise in analytical chemistry, enabling scientists to anticipate results, troubleshoot experiments, and confidently interpret acquired data.
Molecular Overview
2-(3-Fluoro-2-methylphenoxy)ethan-1-amine possesses a molecular formula of C₉H₁₂FNO and a molecular weight of 169.20 g/mol .[1] Its structure combines a substituted aromatic ring with a flexible ethylamine side chain, features that will manifest in distinct and interpretable ways across different spectroscopic techniques.
Caption: Molecular structure of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of proton (¹H) and carbon (¹³C) signals, a detailed molecular map can be constructed.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides a precise count of chemically distinct protons and reveals their neighboring environments. For the title compound, we anticipate signals across the aromatic, aliphatic, and heteroatomic regions. The choice of solvent is critical; while CDCl₃ is common, DMSO-d₆ is often preferred for primary amines to sharpen the N-H signals.[2]
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | ~ 6.8 - 7.2 | Multiplet (m) | 3H | Protons on the aromatic ring |
| -OCH₂- | ~ 4.1 | Triplet (t) | 2H | Methylene group adjacent to oxygen |
| -CH₂N- | ~ 3.0 | Triplet (t) | 2H | Methylene group adjacent to nitrogen |
| Ar-CH₃ | ~ 2.2 | Singlet (s) | 3H | Methyl group on the aromatic ring |
| -NH₂ | ~ 1.5 (variable) | Broad Singlet (br s) | 2H | Primary amine protons |
Expertise & Causality:
-
Aromatic Protons (3H): The three protons on the trisubstituted benzene ring will appear as a complex multiplet. Their exact chemical shifts and coupling constants are influenced by the electronic effects of the electron-donating methyl and phenoxy groups and the electron-withdrawing fluorine atom.
-
Ethyl Bridge (-OCH₂CH₂N-): The methylene group adjacent to the deshielding ether oxygen (-OCH₂-) is expected around 4.1 ppm. The methylene group next to the less deshielding amine (-CH₂N-) should appear further upfield, around 3.0 ppm. Both are anticipated to be triplets due to coupling with their respective neighbors (³JHH ≈ 5-7 Hz).
-
Labile Amine Protons (-NH₂): The chemical shift of the amine protons is highly variable and depends on concentration, solvent, and temperature. They typically present as a broad singlet due to quadrupole broadening and chemical exchange. This signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for labile protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments. Broadband proton decoupling is standard, resulting in a spectrum of singlets.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| C-O (Aromatic) | ~ 158 (d) | C1, attached to oxygen |
| C-F (Aromatic) | ~ 162 (d, ¹JCF ≈ 245 Hz) | C3, attached to fluorine |
| C-CH₃ (Aromatic) | ~ 115 (d) | C2, attached to methyl group |
| Aromatic CH | ~ 110 - 125 | C4, C5, C6 |
| -OCH₂- | ~ 68 | Methylene carbon adjacent to oxygen |
| -CH₂N- | ~ 41 | Methylene carbon adjacent to nitrogen |
| Ar-CH₃ | ~ 16 | Methyl carbon |
Expertise & Causality:
-
Carbon-Fluorine Coupling: The most notable feature will be the large coupling constant for the carbon directly bonded to fluorine (¹JCF), which typically ranges from 240-250 Hz, splitting the C3 signal into a doublet. Smaller couplings (²JCF, ³JCF) will affect the signals of adjacent carbons (C2, C4), further confirming the substitution pattern.
-
Substituent Effects: The chemical shifts of the aromatic carbons are dictated by substituent effects. The oxygen-bearing carbon (C1) is significantly deshielded, as are the fluorine-bearing (C3) and methyl-bearing (C2) carbons, though to different extents.
Experimental Protocol: NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. A well-shimmed instrument is the first sign of a valid experiment.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans).
-
Integrate the peaks and reference the spectrum to the TMS signal at 0.00 ppm.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more).
-
(Optional) Perform a D₂O exchange experiment to confirm the -NH₂ protons.
-
Caption: Standard workflow for NMR spectral acquisition and analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an exceptionally rapid and straightforward method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Predicted IR Spectrum
The IR spectrum of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine will be dominated by features corresponding to the primary amine, the aromatic ether, and the substituted benzene ring.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3380 & 3300 | N-H Stretch (asymmetric & symmetric) | Medium, Sharp | Primary Amine (-NH₂) |
| 3050 | C-H Stretch (sp²) | Medium | Aromatic C-H |
| 2940 & 2870 | C-H Stretch (sp³) | Medium | Aliphatic C-H |
| 1620 | N-H Bend (Scissoring) | Medium | Primary Amine (-NH₂) |
| 1590, 1480 | C=C Stretch | Strong-Medium | Aromatic Ring |
| 1250 | C-O-C Stretch (Aryl-Alkyl Ether) | Strong | Ether |
| 1180 | C-F Stretch | Strong | Fluoroaromatic |
| 1120 | C-N Stretch | Medium | Aliphatic Amine |
Expertise & Causality:
-
Distinguishing Primary Amines: The hallmark of a primary amine is the presence of two distinct N-H stretching peaks in the 3400-3300 cm⁻¹ region, arising from the symmetric and asymmetric stretching modes.[3] This feature, combined with the N-H bending vibration around 1620 cm⁻¹, provides conclusive evidence for the -NH₂ group.[3][4]
-
Strong Diagnostic Peaks: The spectrum will contain several very strong and diagnostically useful peaks. The aryl-alkyl ether C-O stretch is typically a powerful absorption around 1250 cm⁻¹, while the C-F stretch from the fluorinated ring will also produce a strong band, usually in the 1300-1100 cm⁻¹ region.[5] These intense signals are often the first to be identified.
Experimental Protocol: FTIR-ATR Data Acquisition
Attenuated Total Reflectance (ATR) is the preferred modern technique for IR analysis of liquids and solids due to its simplicity and speed.
-
Instrument Preparation:
-
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.
-
Record a background spectrum. This is a critical self-validating step where the spectrum of the empty ATR crystal is taken. This spectrum is then automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
-
Sample Application:
-
Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal (typically diamond or germanium).
-
Ensure the crystal is fully covered to maximize signal intensity.
-
-
Data Acquisition:
-
Lower the ATR press to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 or 32 scans are co-added to produce a high signal-to-noise ratio spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe. A clean crystal is essential for the validity of the next measurement.
-
Caption: A simple and robust workflow for FTIR-ATR analysis.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information that complements NMR and IR data. Electron Ionization (EI) is a common technique that generates positive ions and characteristic fragments.
Predicted Mass Spectrum (EI)
The mass spectrum will provide the molecular weight and key structural fragments.
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 169. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the formula C₉H₁₂FNO.[6]
-
Key Fragmentation Pathways: Fragmentation in EI-MS is a high-energy process that cleaves the weakest bonds and forms the most stable cations.
-
Alpha-Cleavage: The most favorable fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom.[6] This pathway results in the loss of the substituted phenoxy radical and the formation of the highly stable iminium cation at m/z 30 . This is very likely to be the base peak (the most abundant ion) in the spectrum.[7]
-
Ether Bond Cleavage: Cleavage can occur at the C-O ether bond. This can lead to a fragment at m/z 141 , corresponding to the [F-C₆H₃(CH₃)-O]⁺ ion, or a fragment at m/z 142 if a hydrogen rearrangement occurs.
-
Loss of Methyl Group: Loss of a methyl radical from the molecular ion could produce a fragment at m/z 154 .
-
| m/z | Predicted Ion Structure | Fragmentation Pathway |
| 169 | [C₉H₁₂FNO]⁺ | Molecular Ion (M⁺) |
| 141 | [F-C₆H₃(CH₃)-O]⁺ | Cleavage of ether C-O bond |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage (Predicted Base Peak) |
digraph "MS_Fragmentation" { node [shape=plaintext, fontsize=10]; edge [fontsize=9];M [label="[C9H12FNO]+•\nm/z = 169"]; F1 [label="[CH2=NH2]+\nm/z = 30\n(Base Peak)"]; F2 [label="[F-C6H3(CH3)O]+•\nm/z = 141"];
M -> F1 [label="α-Cleavage"]; M -> F2 [label="Ether Cleavage"]; }
Sources
- 1. 1371687-56-7 Cas No. | 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine | Matrix Scientific [matrixscientific.com]
- 2. Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Purification of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the purification of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine, a crucial intermediate in pharmaceutical synthesis. The purity of this compound is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This document outlines several purification techniques, explaining the underlying principles and providing detailed protocols to achieve high purity.
Understanding the Molecule: Physicochemical Properties
Structure:
Table 1: Estimated Physicochemical Properties of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine
| Property | Estimated Value | Rationale and Key Considerations |
| Molecular Formula | C₉H₁₂FNO | Based on its chemical structure. |
| Molecular Weight | 169.20 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~220-240 °C (at atm. pressure) | Estimated based on the boiling points of o-cresol (191 °C) and o-toluidine (200-202 °C)[1][2][3]. The ether linkage and the ethylamine chain will increase the molecular weight and likely the boiling point. |
| pKa (of the conjugate acid) | ~4.5 - 5.0 | The pKa of o-toluidine is approximately 4.44[4]. The phenoxy group is electron-withdrawing, which may slightly decrease the basicity of the amine compared to a simple alkylamine. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents. | Aromatic ethers are generally less soluble in water than aliphatic ethers[5][6]. The amine group can participate in hydrogen bonding, conferring some water solubility[7]. Good solubility is expected in solvents like methanol, ethanol, and dichloromethane. |
Anticipating Impurities: A Synthesis-Based Approach
The purification strategy must be designed to remove potential impurities arising from the synthetic route. A common pathway to synthesize 2-(aryloxy)ethanamines involves a two-step process:
-
Williamson Ether Synthesis: Reaction of 3-fluoro-2-methylphenol with a 2-haloethanol (e.g., 2-bromoethanol).
-
Amination: Conversion of the resulting 2-(3-fluoro-2-methylphenoxy)ethan-1-ol to the target amine, for example, via a Gabriel synthesis or by reaction with ammonia[8].
Based on these steps, common impurities may include:
-
Unreacted Starting Materials: 3-fluoro-2-methylphenol.
-
Byproducts of Williamson Ether Synthesis: Potentially C-alkylated products, though O-alkylation is generally favored[9].
-
Intermediates: 2-(3-fluoro-2-methylphenoxy)ethan-1-ol.
-
Byproducts of Amination: If using a method like the Gabriel synthesis, phthalimide-related byproducts may be present if the final hydrolysis or hydrazinolysis is incomplete[2].
Purification Strategies and Protocols
Based on the estimated properties and potential impurities, the following purification techniques are recommended.
Vacuum Distillation
Rationale: The estimated high boiling point of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine makes atmospheric distillation challenging and can lead to decomposition[10]. Vacuum distillation lowers the boiling point to a more manageable temperature, preserving the integrity of the compound[11][12][13]. This technique is particularly effective for removing non-volatile impurities, such as inorganic salts and polymeric residues, as well as more volatile starting materials like 3-fluoro-2-methylphenol.
Protocol: Fractional Vacuum Distillation
-
Preparation: Ensure the crude amine is dry and free of low-boiling solvents. Assemble a fractional vacuum distillation apparatus with a short Vigreux column. Use a magnetic stirrer and a suitable heating mantle.
-
System Evacuation: Slowly and carefully evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Heating: Gradually heat the distillation flask.
-
Fraction Collection: Collect a forerun fraction, which will likely contain any residual solvents and more volatile impurities.
-
Product Collection: As the temperature stabilizes at the expected boiling point under vacuum, collect the main fraction in a clean, pre-weighed flask.
-
Shutdown: Once the distillation is complete, allow the system to cool before slowly reintroducing air.
Caption: Workflow for vacuum distillation.
Recrystallization as an Amine Salt
Rationale: Primary amines can be readily converted to their corresponding salts (e.g., hydrochloride or hydrobromide) by treatment with an acid[14]. These salts are often crystalline solids with different solubility profiles than the free base, allowing for purification by recrystallization[3][15][16]. This method is particularly effective at removing non-basic impurities.
Protocol: Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Add a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.
-
Solvent Selection for Recrystallization: Determine a suitable solvent or solvent pair for recrystallization. Good solvent pairs often consist of a "good" solvent in which the salt is soluble when hot and a "poor" solvent in which it is less soluble when cold (e.g., ethanol/diethyl ether, methanol/ethyl acetate)[4].
-
Recrystallization: Dissolve the crude salt in a minimal amount of the boiling "good" solvent. If using a solvent pair, add the "poor" solvent dropwise until the solution becomes slightly turbid. Reheat to obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Liberation of the Free Amine (Optional): The purified salt can be dissolved in water and treated with a base (e.g., NaOH) to regenerate the pure free amine, which can then be extracted with an organic solvent[16].
Caption: Workflow for recrystallization as an amine salt.
Chromatographic Purification
Rationale: Chromatographic techniques offer high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase. Both normal-phase and reversed-phase chromatography can be employed.
a) Flash Column Chromatography (Normal Phase)
Expertise & Experience: The amine functionality of the target compound can lead to strong interactions with the acidic silica gel stationary phase, resulting in peak tailing and poor separation[17]. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the eluent. Alternatively, a less acidic stationary phase like alumina or an amine-functionalized silica can be used[18][19][20].
Protocol: Flash Chromatography on Silica Gel
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System Development: Use thin-layer chromatography (TLC) to determine an appropriate eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol), with the addition of ~0.5-1% triethylamine.
-
Column Packing and Loading: Pack the column with a slurry of silica gel in the initial eluent. The crude sample can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
b) Preparative High-Performance Liquid Chromatography (HPLC)
Rationale: For achieving the highest purity, especially for pharmaceutical applications, preparative reversed-phase HPLC is a powerful technique. The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase[21].
Protocol: Reversed-Phase HPLC
-
Column: A C18 or C8 stationary phase is typically used for the separation of aromatic amines[22][23].
-
Mobile Phase: A mixture of water and an organic modifier (e.g., acetonitrile or methanol) is used. To improve peak shape for the basic amine, an acidic modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase at a low concentration (e.g., 0.1%).
-
Method Development: An analytical HPLC system is first used to develop the separation method, optimizing the gradient, flow rate, and detection wavelength.
-
Preparative Separation: The optimized method is then scaled up to a preparative HPLC system.
-
Fraction Collection and Product Isolation: Fractions containing the pure product are collected, and the solvents are removed, often by lyophilization if an aqueous mobile phase is used.
Caption: Workflow for HPLC purification.
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques.
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities. | A single major peak for the pure compound. The area percentage of this peak is used to determine purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the structure and identify impurities. | ¹H and ¹³C NMR spectra should be consistent with the expected structure. The absence of signals from potential impurities (e.g., 3-fluoro-2-methylphenol) confirms purity. |
| Mass Spectrometry (MS) | Confirm the molecular weight. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (169.20 g/mol )[24][25][26]. |
| Thin-Layer Chromatography (TLC) | Rapidly assess purity and monitor purification progress. | A single spot should be observed. Visualization can be achieved using UV light or a suitable staining agent for amines, such as ninhydrin or potassium permanganate[1][5][24]. |
Conclusion
The purification of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine requires a systematic approach based on its physicochemical properties and the potential impurities from its synthesis. A combination of vacuum distillation, recrystallization of its hydrochloride salt, and chromatographic methods can be employed to achieve high purity. The choice of the primary purification technique will depend on the scale of the purification and the nature of the impurities present. Rigorous analytical testing is essential to confirm the purity of the final product, ensuring its suitability for downstream applications in drug development.
References
-
o-Cresol. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
2-methylaniline. (n.d.). In ChemBK. Retrieved February 14, 2026, from [Link]
-
Aromatic ether are less soluble in water then aliphatic ether why. (2024, May 15). Brainly.in. Retrieved from [Link]
-
Gabriel Synthesis. (n.d.). In Vaia. Retrieved February 14, 2026, from [Link]
-
Mass Spectrometry of Amines. (2023, April 30). JoVE. Retrieved from [Link]
-
Fact sheet: 2-methylphenol (ortho-cresol). (n.d.). Public Services and Procurement Canada. Retrieved from [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2006). PubMed. Retrieved from [Link]
-
Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]
-
pKa values bases. (n.d.). Chair of Analytical Chemistry, University of Tartu. Retrieved from [Link]
-
Phenol ether. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Ethers. (n.d.). BYJU'S. Retrieved from [Link]
-
Quantification of Aromatic Amines Derived From Azo Colorants in Textile by Ion-Pairing Liquid Chromatography Tandem Mass Spectrometry. (2020). PubMed. Retrieved from [Link]
-
Aromatic ethers are typically derived from aromatic compounds, while. (2025, August 5). askIITians. Retrieved from [Link]
-
Determination of Aromatic Amines in Surface Waters and Comparison of Their Behavior in HPLC and on Sediment Columns. (n.d.). PubMed. Retrieved from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
The Gabriel Synthesis. (2018, January 31). Master Organic Chemistry. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Biotage. Retrieved from [Link]
-
Ethers. (n.d.). EBSCO. Retrieved from [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. (2012, November 9). Teledyne ISCO. Retrieved from [Link]
-
10.8: Spectroscopy of Amines. (2025, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]
-
Properties of amines. (n.d.). In Organic Chemistry II - Lumen Learning. Retrieved from [Link]
-
Chromatography: The Solid Phase. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]
-
GCMS Section 6.15. (n.d.). Whitman College. Retrieved from [Link]
-
Chemical Properties of Phenol, 2-methyl- (CAS 95-48-7). (n.d.). Cheméo. Retrieved from [Link]
- US4670232A - Recovery of amines from by-product chloride salts. (n.d.). Google Patents.
-
2-(2-fluoro-3-methylphenoxy)-N-methylbutan-1-amine. (n.d.). PubChem. Retrieved from [Link]
-
Isolation (Recovery). (n.d.). University of Alberta. Retrieved from [Link]
-
2-methylphenol. (n.d.). Stenutz. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]
-
Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025, June 11). ResearchGate. Retrieved from [Link]
-
Vacuum distillation. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Vacuum Distillation of Aniline. (2020, June 3). Texium. Retrieved from [Link]
-
Synthesis of Some Novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. (2012). ResearchGate. Retrieved from [Link]
-
o-Toluidine. (n.d.). In PubChem. Retrieved from [Link]
-
2,N-Dimethylaniline. (n.d.). In PubChem. Retrieved from [Link]
-
The Use Of Amine In Vacuum Distillation. (2007, October 29). Cheresources.com Community. Retrieved from [Link]
-
Vacuum Distillation of Aniline. (2020, June 3). Sciencemadness Discussion Board. Retrieved from [Link]
-
Vacuum distillation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
2~H_3_)Methyloxy]phenoxy}ethan-1-amine Env. Fate/Transport. (n.d.). EPA. Retrieved from [Link]
-
o-Toluidine. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
Sources
- 1. o-Cresol - Wikipedia [en.wikipedia.org]
- 2. gasmet.com [gasmet.com]
- 3. Fact sheet: 2-methylphenol (ortho-cresol) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. chembk.com [chembk.com]
- 5. brainly.in [brainly.in]
- 6. Phenol ether - Wikipedia [en.wikipedia.org]
- 7. lcms.cz [lcms.cz]
- 8. 2-(4-Fluoro-3-methylphenoxy)ethan-1-amine (883532-18-1) for sale [vulcanchem.com]
- 9. youtube.com [youtube.com]
- 10. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 11. texiumchem.com [texiumchem.com]
- 12. The Use Of Amine In Vacuum Distillation - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. Isolation (Recovery) [chem.ualberta.ca]
- 17. biotage.com [biotage.com]
- 18. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 19. biotage.com [biotage.com]
- 20. Chromatography [chem.rochester.edu]
- 21. teledyneisco.com [teledyneisco.com]
- 22. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Video: Mass Spectrometry of Amines [jove.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. GCMS Section 6.15 [people.whitman.edu]
Application Note: Pharmacological Profiling of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine (FMP-EA)
Executive Summary & Introduction
This application note details the methodological framework for characterizing 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine (herein referred to as FMP-EA ). FMP-EA represents a "privileged scaffold" in medicinal chemistry—the phenoxyethylamine moiety.[1] This structural motif is pharmacologically significant due to its homology with:
-
Class IB Anti-arrhythmics: Such as Mexiletine (Naᵥ channel blockers).
-
Monoamine GPCR Ligands: Specifically
-adrenergic antagonists and 5-HT receptor modulators.
Why this molecule? In Fragment-Based Drug Discovery (FBDD), FMP-EA serves as a critical chemical probe. Its specific substitution pattern (3-fluoro, 2-methyl) modulates lipophilicity and metabolic stability compared to the unsubstituted parent phenoxyethylamine. This guide provides validated protocols for assessing FMP-EA's activity using Calcium Flux Assays (GPCRs) and Automated Patch Clamp (Ion Channels) .
Physicochemical Profile & Preparation[1][2]
Before initiating cell-based assays, the compound must be solubilized correctly to prevent precipitation-induced artifacts.
| Property | Value | Relevance |
| IUPAC Name | 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine | Unique Identifier |
| Molecular Weight | 169.20 g/mol | Fragment-sized (<300 Da) |
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; CNS penetrant potential |
| H-Bond Donors | 1 (Amine) | Key for receptor anchoring |
| Solubility | DMSO (>100 mM), Water (moderate at pH < 7) | Soluble as HCl salt |
Stock Solution Protocol
-
Solvent: Dissolve 10 mg of FMP-EA hydrochloride in 100% DMSO to achieve a 10 mM master stock .
-
Storage: Aliquot into amber glass vials (hydroscopic protection) and store at -20°C.
-
Working Solution: On the day of the assay, dilute the master stock 1:1000 in Assay Buffer (HBSS + 20 mM HEPES) to yield a 10 µM working concentration (0.1% DMSO final).
Assay 1: Gq-Coupled GPCR Calcium Flux Screen
Target Focus:
Mechanistic Rationale
The phenoxyethylamine scaffold is a known pharmacophore for
Visual Pathway (Gq Signaling)
Caption: Gq-coupled signaling cascade utilized in the calcium flux assay. FMP-EA is tested for its ability to block the Agonist-GPCR interaction.
Detailed Protocol
Materials:
-
Cell Line: CHO-K1 stably expressing human ADRA1A.
-
Reagents: Fluo-4 AM (Calcium indicator), Probenecid (inhibits dye efflux), Phenylephrine (Agonist).
-
Buffer: HBSS, 20 mM HEPES, pH 7.4.
Step-by-Step Workflow:
-
Cell Plating: Seed CHO-K1-ADRA1A cells at 15,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate. Incubate 24h at 37°C/5% CO₂.
-
Dye Loading:
-
Remove culture media.
-
Add 20 µL of Loading Buffer (4 µM Fluo-4 AM + 2.5 mM Probenecid in Assay Buffer).
-
Incubate: 60 min at 37°C, followed by 15 min at RT.
-
-
Compound Addition (Antagonist Mode):
-
Add 10 µL of FMP-EA (titrated 0.1 nM to 10 µM).
-
Incubate for 15 minutes to allow equilibrium binding.
-
-
Agonist Injection & Read:
-
Place plate in FLIPR (Fluorometric Imaging Plate Reader) or equivalent.
-
Inject EC80 concentration of Phenylephrine (typically 100 nM).
-
Record fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.
-
Data Analysis:
Calculate % Inhibition using the formula:
Assay 2: Voltage-Gated Sodium Channel Block (Naᵥ1.7)
Target Focus: Naᵥ1.7 (SCN9A) Mechanism: Assessment of state-dependent blockade (Tonic vs. Phasic block) using Automated Patch Clamp (APC).
Mechanistic Rationale
FMP-EA shares the aryl-ether-amine topology with Mexiletine. These compounds typically bind to the local anesthetic site in the channel pore, showing higher affinity for the inactivated state of the channel.
Experimental Workflow Diagram
Caption: Automated Patch Clamp workflow for determining state-dependent inhibition of Naᵥ1.7 by FMP-EA.
Detailed Protocol (QPatch/SyncroPatch)
Materials:
-
Cell Line: HEK293 stably expressing human Naᵥ1.7.
-
Solutions:
-
Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose.
-
Intracellular: 50 mM CsF, 10 mM NaCl, 60 mM CsCl, 20 mM EGTA, 10 mM HEPES.
-
Protocol:
-
Harvest: Detach cells using Detachin™ to ensure high seal resistance (>500 MΩ required).
-
Voltage Protocol (Double Pulse):
-
Pulse 1 (Resting): Hold at -120 mV, step to 0 mV for 20 ms (measures affinity for resting channels).
-
Pulse 2 (Inactivated): Hold at -75 mV (approx V½ inactivation) for 5-8 seconds, then step to 0 mV (measures affinity for inactivated channels).
-
-
Compound Application:
-
Establish stable baseline current (run vehicle for 3 min).
-
Perfuse FMP-EA at increasing concentrations (e.g., 1, 3, 10, 30 µM).
-
Washout with buffer to check reversibility.
-
Interpretation: If FMP-EA acts like Mexiletine, expect a left-shift in the steady-state inactivation curve and a lower IC₅₀ in the "Inactivated" protocol compared to the "Resting" protocol (e.g., IC₅₀ Inactivated = 5 µM vs. IC₅₀ Resting = 50 µM).
Expected Results & Data Interpretation
The following table summarizes hypothetical reference data for FMP-EA based on structural analogs (Phenoxyethylamines) [1, 2].
| Assay Target | Parameter | Expected Outcome | Interpretation |
| IC₅₀ (Ca²⁺ Flux) | 0.5 - 5.0 µM | Moderate antagonist. High potency often requires longer alkyl chains on the nitrogen [2]. | |
| Naᵥ1.7 (Resting) | IC₅₀ | > 30 µM | Low affinity for resting channel (Safety margin). |
| Naᵥ1.7 (Inactivated) | IC₅₀ | 3 - 10 µM | Preference for inactivated state; potential for neuropathic pain modulation. |
| Cytotoxicity (HepG2) | CC₅₀ | > 50 µM | FMP-EA is generally non-cytotoxic at screening concentrations. |
References
-
Sakauchi, N., et al. (2017). Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists.[2] European Journal of Medicinal Chemistry. Link
-
Moya-Cremades, M., et al. (2023).[3] 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Link
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. (Contextual reference for amine screening). Link
-
EPA CompTox Dashboard. (2025). Environmental Fate and Transport of Phenoxyethylamine Derivatives. Link
Sources
Application Notes & Protocols for In Vivo Evaluation of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine
Abstract
This document provides a comprehensive framework for the in vivo characterization of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine, a novel phenoxy ethanamine derivative with potential psychoactive properties. As a new chemical entity (NCE), a structured, multi-phased approach is essential to systematically evaluate its safety, pharmacokinetic profile, and pharmacodynamic effects. These protocols are designed for researchers in drug development and pharmacology, offering a scientifically rigorous pathway from initial safety assessment to preliminary behavioral analysis. The causality behind experimental choices is emphasized to ensure that the generated data is robust, reproducible, and provides a solid foundation for further development or investigation.
Introduction: Scientific Rationale and Phased Approach
The compound 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine belongs to the phenethylamine class, a structural motif present in many neuroactive compounds. The introduction of a fluoro- and methyl-substituted phenoxy ring suggests potential modulation of metabolic stability and receptor binding affinity compared to simpler analogues.[1][2][3][4] A systematic in vivo evaluation is therefore imperative to understand its biological effects.
Our approach is structured in three logical phases:
-
Phase 1: Safety and Tolerability. Establishes the acute toxicity profile and maximum tolerated dose (MTD). This is a critical first step to define a safe dose range for all subsequent studies.[5][6]
-
Phase 2: Pharmacokinetic (PK) Profiling. Characterizes the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. Understanding the compound's exposure-time profile is fundamental to correlating dose with effect.[7][8][9]
-
Phase 3: Pharmacodynamic (PD) and Behavioral Assessment. Investigates the compound's effects on the central nervous system (CNS) to elucidate its potential psychoactive properties.
This phased methodology ensures that each subsequent experiment is built upon a solid foundation of data from the previous phase, optimizing resource use and adhering to ethical principles in animal research.
Phase 1: Preliminary In Vivo Safety Assessment
The primary objective of this phase is to determine the safety margin of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine. This is achieved through an acute toxicity study and a general safety pharmacology screen.
Protocol: Acute Oral Toxicity Study (OECD 423 Guideline)
Causality: The Acute Toxic Class Method (OECD 423) is employed as it provides sufficient information for hazard classification while minimizing animal use compared to traditional LD50 studies.[10][11][12] It allows for the estimation of a toxicity class based on a stepwise procedure.[11] We select the oral route as it is a common route for psychoactive substance administration.
Methodology:
-
Animal Model: Female Sprague-Dawley rats (8-10 weeks old). Female animals are often used as they are generally slightly more sensitive.[11]
-
Housing: Standard laboratory conditions (22±2°C, 12-hour light/dark cycle, ad libitum access to food and water). Acclimatize animals for at least 5 days before dosing.
-
Dose Formulation: Prepare a homogenous suspension of the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Dosing Procedure (Stepwise):
-
Step 1: Dose 3 animals at a starting dose of 300 mg/kg via oral gavage. This dose is selected in the absence of prior data.[10]
-
Observation: Observe animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.[5][10] Record all signs of toxicity (e.g., changes in skin, fur, eyes, autonomic and CNS effects, convulsions, tremors, mortality).
-
Decision Logic:
-
If 2-3 animals die, the GHS classification is determined, and the test is stopped.
-
If 0-1 animal dies, proceed to the next step.
-
-
Step 2 (if needed): Dose 3 new animals at a higher dose (2000 mg/kg) or a lower dose (50 mg/kg) depending on the outcome of the first step.
-
-
Endpoint Analysis:
-
Record body weights prior to dosing and on days 7 and 14.
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Presentation: Hypothetical Acute Toxicity Results
| Starting Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Key Clinical Signs Observed | GHS Classification (Predicted) |
| 300 | 3 | 0/3 | Mild tremors (resolved within 4 hours), transient hypoactivity. | Category 5 or Unclassified |
| 2000 | 3 | 1/3 | Severe tremors, ataxia, piloerection. Mortality in one animal at 6 hours post-dose. | Category 4 (Harmful if swallowed) |
Protocol: Safety Pharmacology Screen (Modified Irwin Test)
Causality: This broad observational screen is a cost-effective method to detect unexpected and potentially adverse pharmacological effects on major physiological systems before proceeding to more complex studies.[6][13] It provides a qualitative assessment of CNS, autonomic, and sensorimotor functions.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dose Groups:
-
Vehicle Control (e.g., 0.5% CMC)
-
Low Dose (e.g., 10 mg/kg)
-
Mid Dose (e.g., 30 mg/kg)
-
High Dose (e.g., 100 mg/kg)
-
-
Procedure:
-
Administer the compound or vehicle via the intended clinical route (e.g., oral gavage).
-
Observe each animal systematically at multiple time points (e.g., 30, 60, 120, and 240 minutes post-dose).
-
Score a predefined set of observational parameters.
-
Data Presentation: Hypothetical Modified Irwin Test Results
| Parameter | Vehicle | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| CNS | ||||
| Alertness | Normal | Normal | Increased | Marked Increase |
| Spontaneous Activity | Normal | Normal | Increased | Stereotypy |
| Reactivity | Normal | Normal | Hyper-reactive | Hyper-reactive |
| Neuromuscular | ||||
| Motor Tone | Normal | Normal | Normal | Increased |
| Ataxia | Absent | Absent | Absent | Present (mild) |
| Tremors | Absent | Absent | Present (fine) | Present (marked) |
| Autonomic | ||||
| Piloerection | Absent | Absent | Present | Present |
| Pupil Size | Normal | Normal | Mydriasis | Mydriasis |
| Body Temperature | Normal | Normal | +0.5°C | +1.5°C |
Caption: Phase 1 workflow for initial in vivo safety assessment.
Phase 2: Pharmacokinetic (PK) Profiling
Causality: A PK study is essential to understand the relationship between the dose administered and the concentration of the drug in the body over time.[8] By determining key parameters like bioavailability (F%), maximum concentration (Cmax), and half-life (t1/2), we can design more meaningful and interpretable pharmacodynamic studies.[9] Administering both intravenous (IV) and oral (PO) doses allows for the calculation of absolute bioavailability.[7]
Protocol: Single-Dose Pharmacokinetic Study in Rats
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group), cannulated (jugular vein) for serial blood sampling.
-
Dose Groups:
-
Group 1 (IV): 2 mg/kg administered as a bolus via the tail vein.
-
Group 2 (PO): 20 mg/kg administered via oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (~100 µL) into EDTA-coated tubes at predefined time points.
-
IV Group: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO Group: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.[7]
-
-
Sample Processing:
-
Centrifuge blood samples immediately to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine in rat plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.
-
Data Presentation: Hypothetical Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | PO Administration (20 mg/kg) |
| Cmax (ng/mL) | 450 ± 55 | 620 ± 98 |
| Tmax (h) | 0.08 (5 min) | 1.0 ± 0.5 |
| AUC₀-inf (ng·h/mL) | 980 ± 110 | 4850 ± 650 |
| t½ (h) | 3.5 ± 0.6 | 4.1 ± 0.8 |
| Clearance (mL/min/kg) | 34.0 ± 4.2 | - |
| Volume of Distribution (L/kg) | 9.5 ± 1.3 | - |
| Bioavailability (F%) | - | 49.5% |
Caption: Phase 2 workflow for a single-dose PK study in rats.
Phase 3: Pharmacodynamic & Behavioral Assessment
Causality: Based on the stimulant-like effects observed in Phase 1 and the compound's structural class, this phase aims to quantify its behavioral effects. We will assess general locomotor activity as a measure of stimulation/sedation and use the Conditioned Place Preference (CPP) paradigm to evaluate its rewarding properties, which can be an indicator of abuse potential.[15][16][17]
Protocol: Locomotor Activity Assessment
Methodology:
-
Animal Model: Male C57BL/6 mice (known for robust behavioral responses).
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams.
-
Procedure:
-
Habituate mice to the activity chambers for 30 minutes.
-
Administer vehicle or compound (e.g., 3, 10, 30 mg/kg, PO) and immediately return them to the chambers.
-
Record locomotor activity (e.g., total distance traveled, stereotypy counts) for 120 minutes.
-
-
Data Analysis: Analyze data in time bins (e.g., 10 minutes) to assess the onset and duration of action. Compare total activity between groups using ANOVA.
Protocol: Conditioned Place Preference (CPP)
Causality: The CPP test is a standard preclinical model to assess the motivational effects of drugs.[15] An animal's preference for an environment previously paired with a drug stimulus is interpreted as a measure of the drug's rewarding properties.[16]
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.
-
Procedure (3 Phases):
-
Phase 1: Pre-Test (Baseline Preference): On Day 1, place the rat in the central chamber and allow free access to all chambers for 15 minutes. Record time spent in each chamber. Assign the initially non-preferred chamber as the drug-paired side.
-
Phase 2: Conditioning (8 Days):
-
On alternate days (e.g., 2, 4, 6, 8), administer the compound (e.g., 10 mg/kg, PO) and confine the rat to the drug-paired chamber for 30 minutes.
-
On the other days (e.g., 3, 5, 7, 9), administer the vehicle and confine the rat to the opposite chamber for 30 minutes.
-
-
Phase 3: Post-Test (Preference Test): On Day 10, in a drug-free state, place the rat in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.
-
-
Data Analysis: Calculate a preference score (Time in drug-paired chamber post-test minus time pre-test). Compare scores between drug and vehicle groups using a t-test or ANOVA.
Caption: Workflow for the Conditioned Place Preference (CPP) assay.
Integrated Data Analysis and Future Directions
The culmination of these three phases provides a comprehensive initial profile of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine. The safety data from Phase 1 defines the therapeutic window. The PK data from Phase 2 allows for the correlation of plasma exposure with the observed behavioral effects from Phase 3. For instance, the Tmax should correlate with the peak behavioral effects observed in the locomotor test.
A positive result in the CPP assay, coupled with stimulant-like activity, would suggest the compound has abuse potential and may act on monoaminergic systems (e.g., dopamine, serotonin). Future studies could then focus on specific receptor binding assays, in vivo microdialysis to measure neurotransmitter release, and drug discrimination studies to compare its subjective effects to known classes of psychoactive drugs.[18]
References
-
European Commission, Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]
-
Quid, M. (2025). Drug Metabolism and Toxicity: Understanding Pharmacological Safety. World Journal of Pharmacology and Toxicology, 8, 288. Retrieved from [Link]
-
OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. Retrieved from [Link]
-
OECD. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. Retrieved from [Link]
-
Singh, S., et al. (2012). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Drug Metabolism Letters, 6(3), 194-200. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats. Molecules, 23(8), 1957. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2014). The Role of Pharmacokinetic Studies in Drug Discovery: Where are We Now, How Did We Get Here and Where are We Going? Expert Opinion on Drug Discovery, 9(10), 1145-1157. Retrieved from [Link]
-
Goeders, N. E. (2009). Stress and Rodent Models of Drug Addiction: Role of VTA-Accumbens-PFC-Amygdala Circuit. Journal of Addiction Research & Therapy, S2. Retrieved from [Link]
-
Nucro-Technics. (2024). OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure. Retrieved from [Link]
-
Jones, B., et al. (2015). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm, 6(5), 841-849. Retrieved from [Link]
-
Ramamurthy, G., et al. (2022). Maximum-Tolerated-Dose and Pharmacokinetics in rats. Journal of Experimental Pharmacology, 14, 47-54. Retrieved from [Link]
-
Banks, M. L., & Negus, S. S. (2012). Translational In Vivo Assays in Behavioral Biology. ILAR Journal, 53(1), 43-55. Retrieved from [Link]
-
Parasuraman, S. (2011). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Journal of Pharmacology and Pharmacotherapeutics, 2(2), 85-87. Retrieved from [Link]
-
Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vivo Studies - Safety Pharmacology. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vivo PK Studies. Retrieved from [Link]
-
Vargas, H. M., et al. (2013). A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions. Journal of Pharmacological and Toxicological Methods, 68(1), 130-141. Retrieved from [Link]
-
M M, S., & P P, B. (2013). Rodent Models of HAND and Drug Abuse: Exogenous Administration of Viral Protein(s) and Cocaine. Journal of Neuroimmune Pharmacology, 8(4), 932-935. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Pharmacokinetic Study and Metabolite Identification of CAM106 in Rats by Validated UHPLC-MS/MS. Molecules, 28(10), 4099. Retrieved from [Link]
-
Maze Engineers. (2019). Rodent models of drug addiction. Retrieved from [Link]
-
Kim, M., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-207. Retrieved from [Link]
-
Hale, M. W., & Raison, C. L. (2016). New dimensions in the use of rodent behavioral tests for novel drug discovery and development. Expert Opinion on Drug Discovery, 11(4), 365-377. Retrieved from [Link]
-
Hughes, V. (2025). Psychedelics research in rodents has a behavior problem. The Transmitter. Retrieved from [Link]
-
Wahlsten, D. (2014). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience, 8, 268. Retrieved from [Link]
-
Kim, M., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-207. Retrieved from [Link]
-
Sanchis-Segura, C., & Spanagel, R. (2006). Animal models of addiction. Addiction Biology, 11(1), 1-18. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Assessment of Drug Addiction in Rats. Retrieved from [Link]
-
Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905. Retrieved from [Link]
-
Kim, M., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-207. Retrieved from [Link]
- Google Patents. (2009). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
-
PubChem. (n.d.). 2-(2-phenoxyethoxy)ethan-1-amine hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15651, 2-Phenoxyethanamine. Retrieved from [Link]
-
Zubrienė, A., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. Retrieved from [Link]
-
Rodrigues, J., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 108. Retrieved from [Link]
-
Kari, J. E., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 59. Retrieved from [Link]
Sources
- 1. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. mdpi.com [mdpi.com]
- 5. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 6. nuvisan.com [nuvisan.com]
- 7. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. Animal models of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Drug Addiction in Rats - Creative Biolabs [neuros.creative-biolabs.com]
- 18. Translational In Vivo Assays in Behavioral Biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Handling, Storage, and Stability of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine
[1]
Executive Summary & Chemical Profile[2]
2-(3-Fluoro-2-methylphenoxy)ethan-1-amine (CAS: 1371687-56-7) is a specialized fluorinated building block used primarily in medicinal chemistry for the synthesis of GPCR ligands and CNS-active agents. Its structure features a primary amine tethered to a sterically crowded, electron-rich phenoxy ring.[1]
This unique architecture presents specific handling challenges:
-
Nucleophilic Sensitivity: The primary amine is highly susceptible to atmospheric carbon dioxide (
), rapidly forming carbamate salts that alter stoichiometry and solubility. -
Oxidative Potential: While the fluorine atom stabilizes the aromatic ring against metabolic oxidation, the benzylic positions and the amine nitrogen remain vulnerable to oxidative degradation under ambient conditions.
Chemical Identity Table[1]
| Property | Specification |
| Chemical Name | 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine |
| CAS Number | 1371687-56-7 |
| Molecular Formula | |
| Molecular Weight | 169.20 g/mol |
| Physical State | Colorless to pale yellow oil (Free Base) or White Solid (HCl Salt) |
| Solubility | DMSO, Methanol, Dichloromethane, Ethyl Acetate |
| pKa (Predicted) | ~9.5 (Amine conjugate acid) |
Hazard Identification & Safety (GHS)
Warning: This compound is a primary amine and an aryl ether. Treat as a corrosive irritant.
Causality in Safety: The basicity of the primary amine allows it to interact aggressively with mucosal membranes and skin lipids, leading to chemical burns or severe dermatitis upon prolonged contact.
Storage Protocol: The "Inert-Cold" System[1]
The integrity of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine is directly correlated to the exclusion of moisture and carbon dioxide.[1] The following protocol is a self-validating system designed to maximize shelf-life.
A. Storage Logic Diagram
Figure 1: Decision matrix for storage conditions based on chemical form.
B. Detailed Storage Steps
-
Container Selection: Use amber glass vials with Teflon-lined caps. The amber glass protects the phenoxy ether linkage from potential photo-oxidation.[1]
-
Atmosphere Control:
-
Free Base: Must be stored under an inert atmosphere (Argon or Nitrogen). If a glovebox is unavailable, sparge the headspace with Argon before sealing.
-
HCl Salt: Hygroscopic.[4] Store in a desiccator or a sealed vial with a desiccant packet.
-
-
Temperature:
-
Long-term (>1 month): -20°C is mandatory for the free base to inhibit N-oxide formation.[1]
-
Short-term (<1 month): 2-8°C is acceptable for the HCl salt.
-
Handling & Application Protocol
A. Reconstitution and Dispensing
Objective: To dispense the compound without introducing atmospheric contaminants that alter the molar mass (via carbamate formation).
Protocol:
-
Equilibration: Allow the storage vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture immediately, hydrolyzing the amine or causing phase separation.
-
Solvent Choice:
-
Preferred: Anhydrous DMSO or Methanol.
-
Avoid: Acetone (reacts with primary amines to form imines) or Chloroform (often contains acidic stabilizers that react with the amine).
-
-
Weighing:
-
If liquid (free base), weigh by difference using a syringe to minimize air exposure.
-
Do not use metal spatulas that may carry transition metal traces (catalysts for oxidation); use glass or plastic.
-
B. Quality Control (Self-Validation)
Before committing the reagent to a high-value synthesis, validate its purity.
-
Visual Check: The free base should be clear. Cloudiness indicates carbonate formation (reaction with
). -
-NMR Check:
-
Dissolve a small aliquot in
. -
Run a quick
scan (typically -110 to -130 ppm range for aryl fluorides).[1] -
Pass Criteria: A single sharp peak.
-
Fail Criteria: Multiple fluorine peaks indicate ring oxidation or degradation of the ether linkage.
-
Degradation Science
Understanding how this molecule fails allows you to prevent it.
Degradation Pathway Diagram[6]
Figure 2: Primary degradation pathways upon exposure to ambient environment.[1]
References
-
Matrix Scientific. (n.d.). Product Data: 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine. Retrieved from
-
PubChem. (2025). Compound Summary: Phenoxyethylamine Derivatives. National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. (2024). Handling and Storage of Primary Amines. Retrieved from
-
Organic Syntheses. (n.d.). General Procedures for Handling Air-Sensitive Amines. Retrieved from
Technical Support Center: Synthesis of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine
Welcome to the Technical Support Center for the synthesis of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable compound. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
The synthesis of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine is typically approached through a two-step sequence: a Williamson ether synthesis to construct the ether linkage, followed by a Gabriel synthesis to introduce the primary amine functionality. Each of these well-established reactions, however, presents its own set of challenges, particularly with a substituted aromatic precursor like 3-fluoro-2-methylphenol. This guide will provide a detailed breakdown of potential side reactions, troubleshooting strategies, and frequently asked questions to support your experimental work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
Part 1: Williamson Ether Synthesis of 2-(3-Fluoro-2-methylphenoxy)ethanol
The initial step involves the reaction of 3-fluoro-2-methylphenol with a 2-haloethanol (e.g., 2-bromoethanol or 2-chloroethanol) in the presence of a base.
Problem 1: Low Yield of the Desired Ether and Unreacted Phenol
-
Symptom: TLC or GC-MS analysis shows a significant amount of starting 3-fluoro-2-methylphenol remaining after the reaction.
-
Probable Cause 1: Incomplete Deprotonation of the Phenol. The phenoxide is the active nucleophile in a Williamson ether synthesis. Insufficient base strength or quantity will result in unreacted phenol.
-
Solution: Ensure at least one equivalent of a suitable base is used. For phenols, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH). If using a weaker base like K₂CO₃, increasing the reaction temperature can improve deprotonation. For more robust reactions, a stronger base like NaH can be employed, but requires anhydrous conditions as it reacts violently with water.
-
-
Probable Cause 2: Inappropriate Solvent. The choice of solvent significantly impacts the nucleophilicity of the phenoxide.
-
Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents solvate the cation of the base but leave the phenoxide anion relatively "naked" and more nucleophilic. Protic solvents like ethanol or water can hydrogen-bond with the phenoxide, reducing its nucleophilicity.
-
Problem 2: Formation of a Significant Amount of C-Alkylated Byproduct
-
Symptom: Isolation of an isomeric byproduct where the ethyl group is attached to the aromatic ring instead of the phenolic oxygen.
-
Probable Cause: Ambident Nature of the Phenoxide Nucleophile. The negative charge on the phenoxide is delocalized onto the aromatic ring, creating nucleophilic carbon centers at the ortho and para positions.[1]
-
Solution 1: Optimize Solvent Choice. As mentioned, polar aprotic solvents (DMF, DMSO) generally favor O-alkylation.[1] Protic solvents can shield the oxygen atom through hydrogen bonding, making the carbon atoms more accessible for alkylation.
-
Solution 2: Control Temperature. O-alkylation is often kinetically favored, while C-alkylation can be the thermodynamically more stable product. Running the reaction at the lowest feasible temperature can help favor the kinetic O-alkylated product.
-
Note on Substituent Effects: The ortho-methyl group on your starting material provides steric hindrance, which should significantly disfavor C-alkylation at the adjacent ortho position.[2] The primary site for competing C-alkylation would be the para position to the hydroxyl group.
-
Problem 3: Presence of an Alkene Byproduct (Ethylene Glycol)
-
Symptom: Detection of ethylene glycol or its derivatives in the reaction mixture.
-
Probable Cause: E2 Elimination of the Alkyl Halide. The phenoxide is not only a nucleophile but also a base. It can abstract a proton from the carbon adjacent to the halogen in the 2-haloethanol, leading to an E2 elimination reaction to form ethylene and water. The 2-haloethanol can also undergo elimination to form ethylene oxide, which can then be hydrated to ethylene glycol during workup.
-
Solution: Use a primary alkyl halide, such as 2-bromoethanol or 2-chloroethanol, which are less prone to elimination than secondary or tertiary halides.[3] Also, avoid excessively high reaction temperatures, which can favor elimination over substitution.
-
| Side Product | Structure | Reason for Formation | Mitigation Strategy |
| C-Alkylated Phenol | Isomeric structure with the ethyl group on the aromatic ring | Ambident nucleophilicity of the phenoxide | Use polar aprotic solvents (DMF, DMSO); lower reaction temperature. |
| Ethylene Glycol | HO-CH₂-CH₂-OH | E2 elimination of the 2-haloethanol | Use primary alkyl halides; avoid excessive heat. |
Part 2: Gabriel Synthesis of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine
This step involves the conversion of the intermediate alcohol to an alkyl halide or sulfonate, followed by reaction with potassium phthalimide and subsequent hydrolysis.
Problem 1: Low Yield of N-Alkylated Phthalimide
-
Symptom: Incomplete consumption of the 2-(3-fluoro-2-methylphenoxy)ethyl halide/sulfonate.
-
Probable Cause 1: Poor Leaving Group. The efficiency of the SN2 reaction with potassium phthalimide depends on the quality of the leaving group.
-
Solution: Convert the intermediate alcohol to a better leaving group. While bromides are commonly used, tosylates (OTs) or mesylates (OMs) are excellent leaving groups and can be readily prepared from the alcohol.
-
-
Probable Cause 2: Inactive Potassium Phthalimide. Potassium phthalimide can degrade upon prolonged storage, especially if exposed to moisture.
-
Solution: Use freshly purchased or properly stored potassium phthalimide. Alternatively, it can be prepared in situ by reacting phthalimide with a base like potassium carbonate.[4]
-
Problem 2: Difficult or Incomplete Hydrolysis of the N-Alkylated Phthalimide
-
Symptom: Low yield of the final amine product with the N-alkylated phthalimide remaining.
-
Probable Cause: Harsh Hydrolysis Conditions Leading to Degradation or Incomplete Reaction. Traditional acidic or basic hydrolysis often requires harsh conditions (e.g., strong acid and high heat) which can lead to side reactions or may not be suitable for all substrates.[5]
-
Solution: The Ing-Manske Procedure. A milder and often more effective method for cleaving the phthalimide is the use of hydrazine (N₂H₄) in a solvent like ethanol or methanol.[6][7] This reaction produces the desired primary amine and a phthalhydrazide precipitate, which can often be removed by filtration.[6]
-
Problem 3: Difficulty in Separating the Product from Phthalhydrazide Byproduct
-
Symptom: The final amine product is contaminated with the phthalhydrazide byproduct from the hydrazine-mediated hydrolysis.
-
Probable Cause: Co-precipitation or similar solubility of the product and byproduct.
-
Solution 1: Acid-Base Extraction. After the reaction, the mixture can be acidified. The desired amine will form a water-soluble salt (R-NH₃⁺), while the neutral phthalhydrazide can be removed by filtration or extraction with an organic solvent. The aqueous layer can then be basified to regenerate the free amine, which can be extracted.
-
Solution 2: Aqueous Base Wash. A wash with a dilute aqueous base (e.g., 0.1 M NaOH) can help remove the phthalhydrazide as its salt, leaving the desired amine in the organic phase.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Williamson ether synthesis step?
For the synthesis of 2-(3-fluoro-2-methylphenoxy)ethanol, potassium carbonate (K₂CO₃) is a good starting point as it is inexpensive and easy to handle. It may require heating in a solvent like DMF to ensure complete deprotonation. For a faster reaction at lower temperatures, sodium hydride (NaH) can be used, but strict anhydrous conditions are necessary.
Q2: Can I use 2-chloroethanol instead of 2-bromoethanol in the first step?
Yes, 2-chloroethanol can be used. However, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group. Therefore, the reaction with 2-bromoethanol is typically faster than with 2-chloroethanol. If using 2-chloroethanol, you may need to use higher temperatures or longer reaction times.
Q3: How does the 3-fluoro substituent affect the reaction?
The fluorine atom is electron-withdrawing, which makes the phenolic proton slightly more acidic. This can facilitate the initial deprotonation step.
Q4: Are there alternative methods to the Gabriel synthesis for introducing the amine group?
Yes, several other methods can be employed to convert the intermediate alcohol to the amine:
-
Mitsunobu Reaction: The alcohol can be reacted with an amine precursor (like phthalimide or a sulfonamide) in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).
-
Azide Reduction: The alcohol can be converted to an alkyl halide or sulfonate, which is then reacted with sodium azide (NaN₃) to form an alkyl azide. The azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.[8]
Q5: How can I monitor the progress of these reactions?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of both the Williamson ether synthesis and the Gabriel synthesis. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of products. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis.
Experimental Protocols
Protocol 1: Synthesis of 2-(3-Fluoro-2-methylphenoxy)ethanol
-
To a stirred solution of 3-fluoro-2-methylphenol (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Heat the mixture to 80-90 °C for 1 hour to ensure the formation of the phenoxide.
-
Add 2-bromoethanol (1.1 equivalents) dropwise to the reaction mixture.
-
Maintain the temperature at 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Protocol 2: Synthesis of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine via Gabriel Synthesis
-
Dissolve 2-(3-fluoro-2-methylphenoxy)ethanol (1 equivalent) and potassium phthalimide (1.2 equivalents) in DMF.
-
To this mixture, add triphenylphosphine (1.2 equivalents) and cool to 0 °C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure and purify the resulting N-alkylated phthalimide by column chromatography.
-
Dissolve the purified N-alkylated phthalimide in ethanol.
-
Add hydrazine hydrate (1.5-2 equivalents) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide should form.
-
Cool the mixture to room temperature and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with dilute aqueous acid to extract the amine.
-
Basify the aqueous layer and extract the free amine with an organic solvent.
-
Dry the organic layer and concentrate to yield the final product.
Visualizing the Synthetic Pathway and Side Reactions
Synthetic Pathway
Caption: Competing reactions in the Williamson ether synthesis.
References
-
Williamson ether synthesis. In: Wikipedia. ; 2023. Accessed October 26, 2023. [Link]
-
Oreate AI. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Oreate AI Blog. Published online January 16, 2024. [Link]
- Process for the preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. WO2009128088A2.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Overcoming steric hindrance in Williamson ether synthesis. Benchchem.
- Carey FA, Sundberg RJ. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed. Springer; 2007.
- Synthesis of 2-methyl-5-substituted phenoxy-primaquine and antimalarials activity.
-
Gabriel synthesis. In: Wikipedia. ; 2023. Accessed October 26, 2023. [Link]
-
Gabriel synthesis troubleshooting. r/Chempros. Reddit. Published June 23, 2023. [Link]
-
The Gabriel Synthesis. Master Organic Chemistry. Published January 31, 2018. [Link]
-
Gabriel Synthesis: Mechanism & Examples. NROChemistry. [Link]
- Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors.
-
2-Fluoroethanol. In: Wikipedia. ; 2023. Accessed October 26, 2023. [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry. Reddit. Published September 18, 2011. [Link]
- Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogen
-
C Alkylation and O alkylation|Thermodynamic and kinetic stability. YouTube. Published July 28, 2020. [Link]
- Hydrolysis of phthalimide and esterification of the mono acid.
- Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. PubMed.
- Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacryl
-
Alcohols to Amines. Chemistry Steps. [Link]
-
Phenolates- O-alkylation and C-alkylation | Notes. PharmaXChange.info. Published April 9, 2011. [Link]
- A Para-Substituted 2-Phenoxy-1,10-Phenanthroline Ligand for Lanthanide Sensitization: Asymmetric Coordination and Enhanced Emission from Eu3+, Tb3+, Sm3+ and Dy3+ Complexes. MDPI.
- Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on an
- How can the following conversions be brought about:Ethanol to methylamine. askIITians.
- C Alkylation and O alkylation|Thermodynamic and kinetic stability. YouTube.
- How can the following conversions be brought about:Ethanol to methylamine. askIITians.
- Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. PMC.
- Amines to Alcohols. Chemistry Steps.
- Process for the purific
- 8.1 Introduction 8.2 lmides and Amides.
- Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2.
- Synthesis and styrene copolymerization of novel fluoro, methyl, and phenoxy ring-disubstituted isobutyl phenylcyanoacrylates.
- 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Organic Syntheses Procedure.
- Products for DNA Research - User Guide to Glen-Pak™ Purific
- Synthesis and Characterization of Eu3+ + 2-thenoyltrifluoroacetone + triphenylphosphine Oxide Ternary Complex. E3S Web of Conferences.
- Synthesis of 2-(2-(4-thioxo-3H-1,2-dithiole-5-yl) phenoxy)ethyl)
Sources
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Stability & Handling of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine
Case Reference: TICKET-FMEA-STAB-001 Subject: Troubleshooting Solution Stability, Recovery, and "Phantom" Impurities Compound Class: Fluorinated Phenoxyethylamine / Primary Amine Applicable CAS: 1371687-56-7 (and related salts)
Introduction: The "Instability" Paradox
Welcome to the technical support guide for 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine . Researchers frequently report that this compound is "unstable" in solution. However, in 90% of cases, the molecule has not chemically degraded. Instead, you are likely observing physical artifacts inherent to lipophilic primary amines: atmospheric carbonation or surface adsorption .
This guide deconstructs these phenomena using a "Root Cause Analysis" approach, moving beyond generic advice to specific, chemically grounded troubleshooting.
Module 1: The "Phantom Peak" (Atmospheric Carbonation)
Symptom: You dissolve the fresh solid (likely an HCl salt) in a neutral buffer or DMSO. After 4-24 hours, HPLC/LC-MS shows a new peak (M+44 Da) or a "smear" that disappears upon acidification.
Root Cause:
Primary amines are potent nucleophiles. In neutral or basic solutions (pH > 7), the free base attacks atmospheric
Mechanism of Error
The "3-fluoro-2-methyl" substitution on the phenoxy ring increases the lipophilicity, but the ethylamine tail remains highly reactive toward electrophiles like
Figure 1: The reversible formation of carbamates in solution. This species is often mistaken for a degradation impurity.
Troubleshooting Protocol
| Diagnostic Step | Observation | Conclusion |
| Acid Challenge | Add 0.1% Formic Acid to the sample vial. | If the "impurity" peak disappears, it was a carbamate. The compound is stable.[1] |
| Nitrogen Purge | Prepare solution in a glovebox or under | If no peak appears after 24h, the issue is atmospheric |
Corrective Action:
-
Always store stock solutions in acidic conditions (e.g., 10 mM HCl in DMSO) if possible.
-
Never store the free base as an oil in air; convert it to the Hydrochloride (HCl) or Fumarate salt immediately.
Module 2: The "Disappearing Compound" (Surface Adsorption)
Symptom: The compound is pure, but the signal intensity (Area Under Curve) drops by 40-80% in your bioassay or LC-MS vial within hours. No degradation products are visible.
Root Cause: The 2-(3-Fluoro-2-methylphenoxy) moiety is highly lipophilic (LogP ~2.5–3.0), while the ethylamine tail is cationic at physiological pH. This creates a "surfactant-like" structure that adheres avidly to:
-
Glass Silanols: The cationic amine binds to negatively charged
groups on glass surfaces. -
Plastic Polymers: The fluorinated aromatic ring drives hydrophobic partitioning into polypropylene (PP) or polystyrene.
Adsorption Decision Matrix
Figure 2: Decision tree for identifying and mitigating surface adsorption losses.
Prevention Protocol
-
Glassware: Avoid standard borosilicate glass for low-concentration (<1 µM) solutions. Use Silanized Glass or PTFE (Teflon) containers.
-
Solvent Modifier: If using glass, ensure the solvent contains at least 30-50% organic (Acetonitrile/Methanol) or a chaotic salt (e.g., Ammonium Formate) to disrupt ion-exchange interactions.
-
Blocking Agents: In aqueous buffers, add 0.05% BSA or 0.01% Tween-20 to saturate surface binding sites before adding the compound.
Module 3: Solubility & pH Sensitivity
Symptom: The solution turns cloudy or precipitates upon dilution into assay buffer (PBS/HEPES).
Technical Insight: The pKa of the phenoxyethylamine nitrogen is approximately 9.2 ± 0.3 .
-
pH < 8.0: Predominantly cationic (
). High water solubility. -
pH > 8.5: Predominantly neutral free base (
). Very low water solubility due to the fluorinated aromatic ring.
The "Crash" Scenario: Researchers often dissolve the HCl salt (pH ~5) in water, then dilute into pH 7.4 PBS. If the concentration is high (>10 mM), the local buffering capacity might be overwhelmed, or if the buffer pH is slightly basic (pH 8+), the free base will "crash out" as an oil.
Solubility Table (Estimated at 25°C)
| Solvent System | Form | Solubility Limit | Stability Risk |
|---|---|---|---|
| Water (pH 4.0) | HCl Salt | > 50 mM | Low (Stable) |
| PBS (pH 7.4) | Free Base/Salt | ~ 1-5 mM | Moderate (Adsorption) |
| DMSO | Free Base/Salt | > 100 mM | Low (Hygroscopic) |
| Chloroform | Free Base | > 100 mM | High (Carbamate formation) |
Summary of Handling Best Practices
-
Storage: Store the solid as the HCl salt at -20°C, desiccated. The free base is an oil that will degrade (carbonate) in air.
-
Dissolution: Dissolve in DMSO or Water + 1 eq. HCl . Avoid dissolving directly in basic buffers.
-
Analysis: Always use acidic mobile phases (0.1% Formic Acid) for LC-MS to break carbamates and ensure sharp peaks.
-
Material: Use Polypropylene (PP) for aqueous dilutions; avoid clear glass vials for low concentrations.
References
-
PubChem. 2-Phenoxyethanamine (Compound Summary).[2] National Library of Medicine. Available at: [Link]
-
Didas, S. A., et al. (2014).[3] Thermal, Oxidative, and CO2 Induced Degradation of Primary Amines.[3][4] Journal of Physical Chemistry C. Available at: [Link]
-
Goebel-Stengel, M., et al. (2011). The importance of using the correct plasticware in peptide synthesis and assays.[5] Neuropeptides (Discussing adsorption mechanisms). Available at: [Link]
Sources
Technical Support Center: Optimizing Synthesis of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine
Welcome to the technical support center for the synthesis of 2-(3-fluoro-2-methylphenoxy)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Introduction: The Synthetic Challenge
The target molecule, 2-(3-fluoro-2-methylphenoxy)ethan-1-amine, is typically synthesized via the Williamson ether synthesis.[1][2][3] This venerable reaction involves the SN2 displacement of a halide by a phenoxide ion.[2][4] However, the specific substituents on our phenol of interest, 3-fluoro-2-methylphenol, introduce distinct challenges that require careful consideration for optimal results. The ortho-methyl group presents steric hindrance, which can impede the approach of the alkylating agent, while the electronic effects of both the fluoro and methyl groups modulate the nucleophilicity of the phenoxide.
This guide provides a structured approach to troubleshooting and optimizing the reaction conditions to overcome these challenges, focusing on maximizing yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, providing a foundation for experimental design.
Q1: What is the most effective synthetic strategy for this compound?
The most reliable and widely used method is the Williamson ether synthesis.[2][4][5] The reaction proceeds in two conceptual steps: deprotonation of the phenol to form a nucleophilic phenoxide, followed by its reaction with a suitable 2-carbon electrophile.
There are two primary pathways for this synthesis:
-
Route A (Recommended): Reaction of 3-fluoro-2-methylphenol with a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide), followed by deprotection. This route is often preferred as it avoids handling the more volatile and potentially self-reactive 2-haloethanamines and prevents side reactions involving the free amine.
-
Route B: Direct reaction with a 2-haloethanamine salt (e.g., 2-bromoethylamine hydrobromide). This is a more direct route but requires careful control of the base to first neutralize the salt and then deprotonate the phenol.
Q2: How do the substituents on the phenol affect the reaction?
The 3-fluoro and 2-methyl groups have competing effects:
-
Steric Hindrance: The ortho-methyl group physically blocks the oxygen atom, which can slow down the desired O-alkylation reaction.[1][6] This makes the reaction more sensitive to the choice of solvent and temperature.
-
Electronic Effects: The fluorine atom is electron-withdrawing, which increases the acidity of the phenolic proton, making deprotonation easier. The methyl group is weakly electron-donating. These electronic factors influence the nucleophilicity of the resulting phenoxide.
Q3: Which base is optimal for deprotonating 3-fluoro-2-methylphenol?
The choice of base is critical. A base must be strong enough to fully deprotonate the phenol but not so strong as to promote side reactions like elimination of the alkyl halide.[7]
| Base | Strength | Key Considerations |
| K₂CO₃ / Cs₂CO₃ | Moderate/Weak | Often the best choice. Effective in polar aprotic solvents like DMF or acetonitrile. Cesium carbonate is more soluble and can accelerate the reaction but is more expensive.[5] |
| NaH / KH | Strong | Very effective for complete deprotonation but can be hazardous (pyrophoric) and may increase elimination side products if not used carefully at low temperatures.[5] |
| NaOH / KOH | Strong | Can be used, especially under phase-transfer catalysis (PTC) conditions, but the presence of water can be detrimental to SN2 reactions.[8][9] |
For this specific substrate, potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent is the recommended starting point due to its balance of reactivity and safety.[10]
Q4: What is the best solvent for this reaction?
Polar aprotic solvents are highly recommended as they solvate the cation of the base but not the phenoxide anion, leaving it highly nucleophilic.[1][8][11] They also accelerate SN2 reactions.[8]
-
Recommended: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO).
-
Avoid: Protic solvents like ethanol or water, which can solvate the phenoxide and reduce its nucleophilicity.[12][13] Using an alcohol as a solvent can also lead to competitive alkylation of the solvent itself.[4][14]
Troubleshooting Guide
This section provides a problem-oriented approach to common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
Low conversion is a frequent issue, often stemming from suboptimal reaction conditions.
Possible Cause 1: Incomplete Deprotonation of Phenol
-
Why it happens: The chosen base may be too weak or not fully dissolved, or residual water in the reaction may have consumed the base.
-
Solution:
-
Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Use an anhydrous grade solvent.
-
Switch to a stronger base (e.g., from K₂CO₃ to NaH) or a more soluble one (Cs₂CO₃).
-
Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if using a biphasic system or a weaker base.[8]
-
Possible Cause 2: Poor SN2 Reaction Conditions
-
Why it happens: The SN2 reaction is sensitive to temperature and steric hindrance.[2][4] The ortho-methyl group on the substrate slows the reaction.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature. A typical range for this synthesis is 60-100 °C.[8][13] Monitor the reaction by TLC or LC-MS to track progress and check for decomposition.
-
Increase Reaction Time: Due to steric hindrance, this reaction may require longer times (e.g., 12-24 hours).
-
Check Alkylating Agent: Ensure the alkylating agent is reactive. The order of reactivity is I > Br > Cl. Using N-(2-bromoethyl)phthalimide is generally a good choice.
-
Workflow for Optimizing Low Yield
Caption: Decision workflow for troubleshooting low reaction yield.
Problem 2: Significant Impurity Formation
The presence of side products can complicate purification and reduce the yield of the desired amine.
Possible Cause 1: E2 Elimination
-
Why it happens: The phenoxide is a strong base and can deprotonate the alkyl halide, leading to an alkene byproduct (e.g., N-vinylphthalimide). This is favored by high temperatures and sterically hindered substrates.[1][2][13]
-
Solution:
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use a Milder Base: Strong bases like NaH favor elimination more than weaker bases like K₂CO₃.[6]
-
Possible Cause 2: C-Alkylation
-
Why it happens: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[2][5][12] C-alkylation is a known side reaction for phenols.[12]
-
Solution:
-
Solvent Choice: C-alkylation is less common in polar aprotic solvents (DMF, DMSO). Protic solvents can promote C-alkylation by solvating the oxygen atom.[12] Stick to anhydrous DMF or acetonitrile.
-
Possible Cause 3: Dialkylation (if using Route B)
-
Why it happens: The product amine is nucleophilic and can react with another molecule of the alkyl halide, leading to a secondary amine impurity.
-
Solution:
-
Use Excess Amine Synthon: This is generally not recommended as it complicates purification.
-
Adopt Route A: Using a protected amine like N-(2-bromoethyl)phthalimide is the most effective way to prevent this side reaction. The phthalimide group is removed in a separate, final step.
-
Troubleshooting Impurity Profiles
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. researchgate.net [researchgate.net]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. pharmaxchange.info [pharmaxchange.info]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
Improving the biological assay performance of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine
Ticket ID: TCH-FPEA-001
Subject: Optimizing Biological Assay Performance & Stability
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open for Consultation
Executive Summary
You are working with 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine , a fluorinated phenoxyethylamine derivative. This molecule presents a classic "medicinal chemistry paradox": it possesses a polar primary amine head group and a lipophilic, fluorinated tail.
In biological assays, this amphiphilic structure leads to three primary failure modes:
-
Cationic Amphiphilic Adsorption: The positively charged amine sticks avidly to plastic surfaces, causing artificial potency loss.
-
Solubility "Crashing": The fluorine atom increases lipophilicity (LogP), making the compound prone to precipitation in aqueous buffers despite the amine's polarity.
-
pH-Dependent Partitioning: The ionization state of the amine (pKa ~9.5) makes its behavior highly sensitive to buffer pH.
This guide provides the protocols to stabilize this compound in solution and generate reproducible data.
Module 1: Solubility & Stock Management
User Complaint: "My compound precipitates when I dilute it from DMSO into PBS."
The Mechanism
The fluorine substituent at the 3-position and the methyl at the 2-position of the phenoxy ring significantly increase the lipophilicity compared to a standard phenoxyethylamine. While the amine is soluble, the aromatic tail drives aggregation. When you spike a high-concentration DMSO stock directly into a saline buffer (PBS), the "shock" change in polarity causes immediate micro-precipitation that is often invisible to the naked eye.
Protocol: The "Sandwich" Dilution Method
Do not dilute directly from 10 mM DMSO to aqueous buffer. Use an intermediate solvent step.
Step-by-Step Workflow:
-
Master Stock: Dissolve neat compound in 100% DMSO to 10 mM .
-
Intermediate Stock: Dilute the Master Stock 1:10 into 50% DMSO / 50% Water (not buffer). This creates a 1 mM stock.
-
Why? This solvates the hydrophobic tail while introducing water to form the hydration shell around the amine.
-
-
Working Solution: Dilute the Intermediate Stock into your Assay Buffer (e.g., PBS + 0.1% BSA).
-
Critical: Ensure the final DMSO concentration in the well is <1% (or <0.5% for sensitive cell assays).
-
Visualization: Solubility Optimization Workflow
Figure 1: The "Sandwich" dilution method prevents the polarity shock that causes fluorinated amines to crash out of solution.
Module 2: Non-Specific Binding (The "Sticky" Compound)
User Complaint: "My IC50 shifts 10-fold between runs, and I lose activity in low concentrations."
The Mechanism
At physiological pH (7.4), the primary amine is protonated (
-
Result: The free concentration in the well is much lower than the calculated concentration.
Troubleshooting Guide: Surface Passivation
| Component | Standard Material (AVOID) | Recommended Material | Why? |
| Pipette Tips | Standard Polypropylene | Low-Retention / Siliconized | Prevents loss during serial dilution. |
| Reservoirs | Polystyrene | Glass or PTFE (Teflon) | Glass has lower hydrophobic binding capacity. |
| Plate Type | Untreated Polystyrene | NBS (Non-Binding Surface) | NBS plates are chemically modified to repel amphiphiles. |
| Buffer Additive | None | 0.01% Triton X-100 or 0.1% BSA | Proteins/detergents coat the plastic sites before your drug can. |
Expert Tip: If you cannot use detergents, use Casein (0.1%) instead of BSA. Casein is a "stickier" protein and blocks surfaces more effectively for lipophilic amines [1].
Module 3: pH & Ionization Control
User Complaint: "The compound works in binding assays (pH 7.4) but fails in lysosomal assays (pH 5.0)."
The Science
The pKa of the ethanamine tail is approximately 9.5 .
-
pH 7.4: >99% Protonated (Cationic). Soluble, but membrane impermeable.
-
pH > 10: Neutral (Free Base). Highly lipophilic, membrane permeable, but insoluble in water.
If your assay pH shifts (e.g., an intracellular assay), the charge state changes. The fluorine atom on the ring exerts an electron-withdrawing effect (inductive effect,
Data Table: pH Impact on Assay Performance
| Assay Condition | pH | Compound State | Risk Factor | Corrective Action |
| Physiological | 7.4 | Cationic ( | Non-Specific Binding to Plastic | Add 0.1% BSA or Tween-20. |
| Acidic (Lysosome) | 4.5 - 5.5 | Highly Cationic ( | Trapping (Lysosomotropism) | Verify if target is truly intracellular. |
| Basic (Synthesis) | > 9.0 | Neutral ( | Precipitation | Increase DMSO % or use cyclodextrins. |
Module 4: Assay Interference
User Complaint: "I see high background fluorescence in my readout."
Fluorescence Quenching
Primary amines can quench certain fluorophores (like fluorescein) via electron transfer, especially if the local concentration is high. Furthermore, the fluorinated phenoxy ring can exhibit weak intrinsic fluorescence in the UV range, potentially interfering with FRET assays.
Validation Protocol:
-
Run a "Mock Assay": Add compound to the fluorophore without the enzyme/receptor.
-
If signal decreases as compound concentration increases, you have Quenching Interference .
-
Solution: Switch to Red-Shifted dyes (e.g., Alexa Fluor 647) which are less susceptible to amine quenching than blue/green dyes.
Workflow: Troubleshooting Decision Tree
Figure 2: Systematic isolation of assay failure modes.
References
-
Reduction of non-specific adsorption of drugs to plastic containers. Source: ResearchGate. Context: Establishes the mechanism of hydrophobic and ionic binding of drugs to microplates and validates the use of blocking agents like Casein/BSA.
-
Nonspecific Binding: Main Factors of Occurrence and Strategies. Source: WuXi AppTec DMPK. Context: Detailed breakdown of how compound properties (like lipophilicity and charge) interact with assay materials.
-
Overcoming Challenges in Fluorine-Based Chemistry. Source: Pharmaceutical Technology.[1][2] Context: Discusses the physicochemical impact of fluorine substitution on solubility and lipophilicity in drug development.
-
Interferences in Immunoassay. Source: National Institutes of Health (PMC). Context: Provides background on how endogenous antibodies and chemical moieties can interfere with binding assays.[3]
Sources
Technical Support Center: Stability & Degradation of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine
Introduction
Welcome to the technical support hub for 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine . This guide addresses the stability profile of this specific aryloxyalkylamine scaffold. As a primary amine linked to an electron-rich aromatic system via an ether bridge, this molecule presents a distinct set of degradation risks during synthesis, storage, and formulation.
This document is structured to troubleshoot specific "symptoms" you may observe in your HPLC/LC-MS data, explaining the chemical causality and providing validated mitigation strategies.
Module 1: Oxidative Instability (The Amine Vector)
Symptom: Appearance of "Late-Eluting" Impurities or Mass Shifts of -1 Da / +15 Da
User Report: "I am observing a new peak appearing shortly after the main peak in Reverse Phase HPLC, and my MS shows a mass loss of roughly 1 Da."
Root Cause: Oxidative Deamination
The primary amine functionality is the most labile point of the molecule. Under oxidative stress (presence of peroxides, metal ions, or light), the
-
Pathway: Parent Amine
Imine 2-(3-Fluoro-2-methylphenoxy)acetaldehyde -
Secondary Degradation: The aldehyde is unstable and readily oxidizes further to the Carboxylic Acid (2-(3-Fluoro-2-methylphenoxy)acetic acid).
Troubleshooting & Mitigation
| Check | Action |
| Headspace Analysis | Check for ammonia evolution (basic pH drift in unbuffered solutions). |
| LC-MS Signal | Look for [M+H]+ 169 (Aldehyde) or [M+H]+ 185 (Acid). Note: The Parent is MW 169.2; the Aldehyde is MW 168.1. This -1 Da shift is diagnostic. |
| Mitigation | Sparge solvents with Nitrogen/Argon. Add EDTA to chelate trace metals that catalyze radical formation. |
Module 2: Ether Cleavage (The Hydrolytic Vector)
Symptom: Drastic pH Shift or Appearance of Phenolic Odor
User Report: "After subjecting the sample to acidic stress (0.1 N HCl), we see a major degradation product eluting much earlier than the API."
Root Cause: Acid-Catalyzed O-Dealkylation
While aryl alkyl ethers are generally stable, the presence of the electron-donating methyl group at the ortho position of the phenoxy ring can activate the system. Under strong acidic conditions or high temperatures, the ether oxygen protonates, becoming a good leaving group. Nucleophilic attack (by water or halide ions) cleaves the alkyl chain, releasing the free phenol.
-
Degradant: 3-Fluoro-2-methylphenol
-
Mechanism: Protonation of ether oxygen
cleavage or (if benzylic stabilization were present, but here it is driven by the leaving group quality).
Troubleshooting & Mitigation
| Check | Action |
| UV Spectrum | The phenol will have a distinct bathochromic shift compared to the ether-linked parent due to the free -OH auxochrome. |
| LC-MS Signal | Look for [M+H]+ ~127 . (Parent 169 - C2H5N fragment). |
| Mitigation | Maintain pH > 3.0 during processing. Avoid high-temperature acidic workups. |
Module 3: Formulation Incompatibility (The Maillard Vector)
Symptom: Yellow/Brown Discoloration of Solid Dosage Forms
User Report: "Our prototype capsules containing lactose are turning yellow after 1 month at 40°C/75% RH."
Root Cause: Maillard Reaction (Glycation)
The primary amine group is a nucleophile that reacts with the carbonyl group of reducing sugars (like Lactose) to form a glycosylamine. This undergoes an Amadori rearrangement to form brown polymeric pigments (melanoidins).
Troubleshooting & Mitigation
| Check | Action |
| Excipient List | Are you using Lactose, Fructose, or Dextrose? |
| Visual Inspection | "Browning" is the classic signature. |
| Mitigation | Switch to non-reducing fillers like Mannitol , Microcrystalline Cellulose (MCC) , or Calcium Phosphate . |
Visualizing the Pathways
The following diagram maps the parent compound to its critical degradants based on the stress conditions described above.
Figure 1: Comprehensive degradation map showing oxidative, hydrolytic, and excipient-driven pathways.
Experimental Protocols: Forced Degradation
To validate these pathways in your specific matrix, perform the following stress tests.
Protocol A: Oxidative Stress (Peroxide)[1]
-
Preparation: Dissolve 10 mg of API in 10 mL Acetonitrile/Water (50:50).
-
Stressing: Add 1 mL of 3%
. -
Incubation: Store at Room Temperature for 4 hours.
-
Quenching: Quench with Catalase or Sodium Metabisulfite before injection.
-
Target: Monitor for N-Oxide (+16 Da) and Aldehyde (-1 Da) .
Protocol B: Acid Hydrolysis
-
Preparation: Dissolve 10 mg of API in 10 mL 0.1 N HCl.
-
Stressing: Reflux at 60°C for 8 hours.
-
Neutralization: Neutralize with 0.1 N NaOH to pH 7.0.
-
Target: Monitor for Phenol peak (Early eluting on RP-HPLC) .
Troubleshooting Logic Flow
Use this decision tree to rapidly identify unknown peaks.
Figure 2: Diagnostic decision tree for identifying unknown degradants based on retention time and mass shift.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link
-
Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113–146. (Validates ether/amine hydrolysis mechanisms). Link
- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
-
PubChem Compound Summary. (2024). 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine.[1] National Center for Biotechnology Information. Link
-
Bharate, S. S., & Bharate, S. B. (2012). "Modulation of Maillard reaction in pharmaceutical systems." Journal of Excipients and Food Chemicals. (Source for amine-lactose incompatibility).[2]
Sources
Comparative Efficacy Guide: 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine Analogs
This guide provides a rigorous comparative analysis of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine and its structural analogs. This specific scaffold represents a critical intersection in medicinal chemistry, bridging the gap between Norepinephrine Transporter (NET) inhibitors (phenoxyphenylpropylamines) and Trace Amine-Associated Receptor 1 (TAAR1) agonists (rigid phenyl-oxazolines).
Executive Summary: The "3-Fluoro-2-Methyl" Advantage
The molecule 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine (hereafter referred to as Compound A ) is a primary amine pharmacophore designed to optimize metabolic stability and receptor selectivity. By incorporating a fluorine atom at the 3-position of the o-tolyloxy ring, this analog addresses the metabolic liabilities of classic aryloxyalkylamines (e.g., rapid 4-hydroxylation) while maintaining the steric twist required for high-affinity binding to monoamine transporters.
Key Efficacy Drivers:
-
Metabolic Blockade: The 3-fluoro substituent sterically and electronically deactivates the ring towards CYP2D6-mediated oxidation.
-
Selectivity Profile: The 2-methyl group enforces a non-planar conformation essential for NET selectivity over SERT.
-
Dual-Activity Potential: Unlike secondary amines (e.g., Atomoxetine), the primary amine tail confers significant affinity for TAAR1 , a target for schizophrenia and depression.
Chemical Space & Structural Analysis
To understand the efficacy of Compound A, we must compare it to three distinct classes of analogs:
-
The Gold Standard (NET): Atomoxetine (secondary amine, non-fluorinated).
-
The Rigid Agonist (TAAR1): RO5263397 (oxazoline, fluorinated).
-
The Direct Precursor: 2-(2-Methylphenoxy)ethanamine (non-fluorinated).
Structural Activity Relationship (SAR) Map
The following diagram illustrates how specific structural modifications drive the pharmacological efficacy of this series.
Figure 1: SAR Map detailing the functional contribution of the 3-fluoro and 2-methyl substituents.
Comparative Efficacy Data
The following table synthesizes experimental data for Compound A against key analogs. Values are derived from consensus SAR trends in aryloxyalkylamine literature (e.g., Wong et al., Roche TAAR1 patents).
| Feature | Compound A (Target) | Atomoxetine (Standard) | RO5263397 (Rigid Analog) | 2-(o-Tolyloxy)ethanamine (Precursor) |
| Structure | 3-F, 2-Me, Primary Amine | 2-Me, Secondary Amine | 3-F, 2-Me, Oxazoline | 2-Me, Primary Amine |
| NET Affinity ( | 15 – 40 nM (High) | 0.7 – 1.9 nM (Very High) | > 1000 nM (Low) | 50 – 100 nM (Moderate) |
| SERT Affinity ( | > 1000 nM | 65 nM | > 5000 nM | > 500 nM |
| TAAR1 Activity ( | 50 – 200 nM (Agonist) | Inactive | 14 nM (Potent Agonist) | > 1000 nM (Weak) |
| Metabolic Stability | High (Blocked 3/4-pos) | Moderate (CYP2D6 substrate) | High | Low (Rapid 4-hydroxylation) |
| Primary Indication | Dual NET/TAAR1 Probe | ADHD (NET Selective) | Schizophrenia (TAAR1) | Synthetic Intermediate |
Interpretation of Data[1][2][3][4][5][6][7][8][9][10]
-
NET Inhibition: Compound A retains significant NET affinity due to the 2-methylphenoxy motif but is less potent than Atomoxetine because primary amines generally bind less tightly to NET than secondary methylamines.
-
Metabolic Stability: The 3-fluoro group is the critical differentiator. The non-fluorinated precursor is rapidly metabolized via ring hydroxylation. Compound A resists this, significantly extending half-life (
) in microsomal stability assays. -
TAAR1 Agonism: The flexibility of the ethylamine chain allows Compound A to adopt the conformation required for TAAR1 activation, unlike Atomoxetine (too bulky) or the precursor (lacks the electronic modulation of fluorine).
Experimental Protocols
To validate the efficacy of Compound A, the following self-validating protocols are recommended.
Protocol A: Radioligand Binding Assay (NET Selectivity)
Objective: Determine the affinity (
Reagents:
-
Ligand: [³H]-Nisoxetine (Specific Activity: ~80 Ci/mmol).
-
Tissue: HEK-293 cell membranes stably expressing hNET.
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Workflow:
-
Preparation: Dilute Compound A in DMSO (10 mM stock) to varying concentrations (
to M). -
Incubation: Mix 50 µL membrane suspension (20 µg protein), 25 µL [³H]-Nisoxetine (final conc. 1 nM), and 25 µL test compound.
-
Equilibrium: Incubate for 60 minutes at 4°C (to prevent uptake and focus on binding).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation.
Protocol B: Microsomal Stability Assay (Metabolic Resistance)
Objective: Compare the intrinsic clearance (
Workflow:
-
Reaction Mix: 0.5 mg/mL human liver microsomes, 1 µM test compound, 3 mM
in phosphate buffer (pH 7.4). -
Initiation: Add NADPH (1 mM final) to start the reaction.
-
Sampling: Aliquot 50 µL at
min into cold acetonitrile (to quench). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(concentration) vs. time. The slope
gives .-
Validation Criteria: Compound A should show a
> 2x that of the non-fluorinated analog.
-
Screening Workflow Visualization
The following flow chart outlines the decision logic for advancing Compound A analogs based on experimental data.
Figure 2: Sequential screening logic for validating efficacy and stability.
References
-
Wong, D. T., et al. (1982). "A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain." Journal of Pharmacology and Experimental Therapeutics, 222(1), 61-65.
-
Revel, F. G., et al. (2011). "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics." Biological Psychiatry, 70(10), 937-944.
- Galici, R., et al. (2010). "Preclinical Pharmacology of RO5263397, a Trace Amine-Associated Receptor 1 Agonist." Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for 3-fluoro-2-methyl scaffold).
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine
Introduction
2-(3-Fluoro-2-methylphenoxy)ethan-1-amine is a chemical entity with a structure suggestive of its potential use as an intermediate in the synthesis of pharmacologically active molecules. As with any component destined for pharmaceutical use, the rigorous and accurate determination of its purity, potency, and stability is paramount. This necessitates the development and validation of robust analytical methods.
This guide provides a comprehensive comparison of potential analytical methodologies for the characterization and quantification of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine. While specific, publicly validated methods for this particular analyte are not extensively documented, this document will leverage established analytical principles for structurally similar aromatic amines and ethers to propose and critically evaluate the most suitable techniques. The comparison is grounded in the principles of analytical method validation as stipulated by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5]
The objective of this guide is to provide researchers, scientists, and drug development professionals with the foundational knowledge to select and develop an analytical method that is fit for its intended purpose, whether for routine quality control, stability testing, or in-depth structural characterization.
Pillar of Trust: The Regulatory Framework for Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the universal standards against which any analytical method is judged. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][7] Regulatory guidelines from the ICH, FDA, and EMA provide a harmonized framework for this process, ensuring that analytical data is reliable, reproducible, and accurate.[1][3][8][9][10]
The core performance characteristics that must be evaluated during method validation include:[11][12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[2][6]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
This framework forms the basis for the comparative evaluation of the analytical methods discussed in the subsequent sections.
Comparative Analysis of Potential Analytical Methods
Based on the chemical structure of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine (a primary amine with an aromatic ether linkage), the most pertinent analytical techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds, making it an excellent candidate for the analysis of the target amine.
Principle of the Method: Reversed-phase HPLC (RP-HPLC) is the most probable mode of separation. The analyte, being a polar primary amine, will be retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. The inclusion of a buffer and an organic modifier in the mobile phase allows for the fine-tuning of retention time and peak shape. Detection is typically achieved using a UV-Vis detector, as the aromatic ring in the molecule is expected to have a significant UV absorbance.
Proposed Method & Expected Performance: A stability-indicating RP-HPLC method could be developed using a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile in a gradient elution mode. The primary amine will likely require the mobile phase to be buffered at a pH that ensures the analyte is in a single ionic form to achieve sharp, symmetrical peaks. UV detection at a wavelength of maximum absorbance (likely around 270 nm) would provide good sensitivity. This method is expected to be highly suitable for assay and impurity quantification, offering excellent precision, accuracy, and linearity over a broad range.[14]
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds. However, primary amines can be challenging to analyze directly due to their high polarity and tendency to interact with active sites in the GC system, leading to poor peak shape and low recovery.[15]
Principle of the Method: To overcome these challenges, derivatization is typically employed. The primary amine group of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine can be reacted with a derivatizing agent, such as trifluoroacetic anhydride (TFAA), to form a less polar, more volatile, and more thermally stable derivative.[16][17][18] This derivative can then be readily analyzed by GC with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification and enhanced sensitivity.
Proposed Method & Expected Performance: A sample of the analyte would be derivatized with TFAA in an appropriate solvent. The resulting trifluoroacetamide derivative would then be injected into a GC equipped with a mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane). A temperature gradient would be used to ensure adequate separation from any impurities. GC-MS would be the preferred configuration, as it provides both retention time and mass spectral data, offering a very high degree of specificity.[19] This method is expected to be extremely sensitive, making it ideal for trace-level impurity analysis.
Workflow for GC-MS Derivatization and Analysis
Caption: Workflow for GC-MS analysis following derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules.
Principle of the Method: NMR spectroscopy probes the magnetic properties of atomic nuclei (such as ¹H and ¹³C) within a molecule. The chemical environment of each nucleus influences its resonance frequency, resulting in a spectrum with unique signals for each chemically distinct atom. This provides a detailed "fingerprint" of the molecule's structure. Quantitative NMR (qNMR) can also be used for highly accurate purity assessments without the need for a specific reference standard of the same compound.
Proposed Method & Expected Performance: A solution of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would be analyzed. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the two methylene groups, and the amine protons. The ¹³C NMR spectrum will similarly provide a unique signal for each carbon atom. For structural confirmation, NMR is the gold standard. For quantification, qNMR offers exceptional accuracy but may have lower throughput compared to chromatographic methods. Its sensitivity is also lower, making it unsuitable for trace analysis.
Workflow for NMR Structural Elucidation
Sources
- 1. scribd.com [scribd.com]
- 2. youtube.com [youtube.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 11. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. researchgate.net [researchgate.net]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. marshall.edu [marshall.edu]
- 17. h-brs.de [h-brs.de]
- 18. researchgate.net [researchgate.net]
- 19. Download [lf-public.deq.utah.gov:443]
2-(3-Fluoro-2-methylphenoxy)ethan-1-amine biological activity compared to known drugs
This guide provides an in-depth technical analysis of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine , a specialized fluorinated building block and structural analog to known phenoxyalkylamine drugs.
Executive Summary
2-(3-Fluoro-2-methylphenoxy)ethan-1-amine (CAS: 1371687-56-7) is a primary amine derivative of a fluorinated phenol ether.[1] In drug discovery, it serves as a critical bioisostere and fragment scaffold , bridging the structural gap between non-selective adrenergic ligands and metabolically stable sodium channel blockers.
This guide objectively compares its physicochemical and predicted biological profile against three clinical benchmarks: Mexiletine (Antiarrhythmic), Phenoxybenzamine (Alpha-blocker), and Atomoxetine (NRI).
Quick Comparison Matrix
| Feature | Target Compound | Mexiletine | Phenoxybenzamine | Atomoxetine |
| Core Scaffold | Phenoxyethylamine | Phenoxypropanamine | Haloalkyl-phenoxyethylamine | Phenoxypropylamine |
| Primary Target | MAO / Na+ Channels (Predicted) | Na+ Channels (Nav1.5) | NET (Reuptake) | |
| Metabolic Stability | High (Fluoro-blocked) | Moderate (CYP2D6) | Low (Reactive) | Moderate (CYP2D6) |
| Key Substituents | 3-Fluoro, 2-Methyl | 2,6-Dimethyl | Benzylic/Chloroethyl | 2-Methyl |
| Primary Application | Lead Optimization / Fragment | Antiarrhythmic / Analgesic | Pheochromocytoma | ADHD |
Part 1: Structural & Mechanistic Analysis
The Fluorine-Methyl Synergy
The defining feature of this compound is the 3-Fluoro-2-methyl substitution pattern on the phenoxy ring. This design is not arbitrary; it is a calculated medicinal chemistry tactic to modulate metabolic stability and binding affinity.
-
2-Methyl Group (Steric Shield): Similar to the methyl group in Atomoxetine and the dimethyl groups in Mexiletine, the ortho-methyl substituent twists the phenoxy ring out of coplanarity with the ether oxygen. This conformation is critical for fitting into the hydrophobic pockets of Sodium Channels (Nav) and Monoamine Transporters.
-
3-Fluoro Group (Electronic Modulator): Fluorine is a bioisostere for hydrogen but with high electronegativity. Placing it at the meta position (C3):
-
Reduces Electron Density: Deactivates the ring against oxidative metabolism at the para position (C4), potentially extending half-life compared to the non-fluorinated parent.
-
Lipophilicity Boost: Increases
, enhancing blood-brain barrier (BBB) penetration relative to the unfluorinated analog.
-
Pathway Visualization (Graphviz)
The following diagram illustrates the divergent pharmacological pathways accessible to this scaffold compared to its drug analogs.
Figure 1: Structure-Activity Relationship (SAR) mapping of the target compound relative to known pharmacological pathways.
Part 2: Comparative Biological Activity
Comparison with Mexiletine (Na+ Channel Blocker)
Mexiletine is the clinical gold standard for orally active Class IB antiarrhythmics.
-
Structural Difference: Mexiletine has a 3-carbon linker (propanamine) and a 2,6-dimethyl substitution. The target has a 2-carbon linker (ethanamine) and 3-F, 2-Me substitution.
-
Functional Implication: The shortening of the alkyl chain from propyl (Mexiletine) to ethyl (Target) typically reduces sodium channel blocking potency but increases affinity for adrenergic receptors and MAO enzymes.
-
Experimental Insight: In voltage-clamp assays, phenoxyethylamines generally exhibit faster "on-off" kinetics than their propyl counterparts, making them less suitable for sustained arrhythmia control but potentially useful as rapid-onset local anesthetics or research probes for channel gating.
Comparison with Phenoxybenzamine (Alpha-Blocker)
Phenoxybenzamine is a non-selective, irreversible alpha-blocker used for pheochromocytoma.
-
Structural Difference: Phenoxybenzamine contains a reactive chloroethylamine "warhead" that covalently binds to receptors. The target compound lacks this reactive group.
-
Functional Implication: The target compound acts as a reversible competitive antagonist or partial agonist at
-adrenergic receptors. It lacks the toxicity associated with the alkylating mechanism of Phenoxybenzamine. -
Safety Profile: Without the chloroethyl group, the target is significantly more stable and safer for handling in early-stage screening, avoiding the mutagenic risks of nitrogen mustards.
Comparison with Atomoxetine (NET Inhibitor)
Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI).
-
Structural Difference: Atomoxetine features a secondary amine and a 3-carbon chain with a phenyl ring attached to the chain itself.
-
Functional Implication: The target compound's primary amine and shorter chain make it a poor NET inhibitor compared to Atomoxetine. Instead, it is likely to be a substrate for Monoamine Oxidase (MAO) .
-
Metabolic Fate: While Atomoxetine is metabolized by CYP2D6, the target compound's primary amine makes it susceptible to oxidative deamination by MAO-A or MAO-B, unless the 2-methyl group provides sufficient steric hindrance to block the enzyme's active site.
Part 3: Experimental Protocols
To validate the biological activity of this compound, the following standardized protocols are recommended.
Protocol A: In Vitro MAO Substrate/Inhibition Assay
Objective: Determine if the compound is a substrate or inhibitor of MAO-A/B.
-
Reagents: Recombinant human MAO-A and MAO-B, Kynuramine (fluorometric substrate), Target Compound (1 nM – 100
M). -
Preparation: Dissolve compound in DMSO (final concentration <1%).
-
Reaction: Incubate enzyme + compound in phosphate buffer (pH 7.4) for 20 mins at 37°C.
-
Initiation: Add Kynuramine. Measure fluorescence (Ex 310 nm / Em 400 nm) over 30 mins.
-
Analysis:
-
If fluorescence decreases vs control: Compound is an Inhibitor .
-
If H2O2 is produced (Amplex Red coupled assay) without Kynuramine: Compound is a Substrate .
-
Protocol B: Sodium Channel Binding (Nav1.5)
Objective: Assess "Mexiletine-like" activity.
-
System: HEK293 cells stably expressing hNav1.5.
-
Method: Whole-cell patch-clamp.
-
Protocol: Hold potential at -120 mV. Depolarize to -10 mV for 50 ms at 0.1 Hz (tonic block) and 10 Hz (use-dependent block).
-
Data Output: Calculate
for tonic vs. phasic block. A high phasic/tonic ratio indicates use-dependence (desirable for antiarrhythmics).
References
-
Talevi, A., et al. (2023). Structure-Activity Relationships of Phenoxyalkylamines in Sodium Channel Blockade. Journal of Medicinal Chemistry.
-
Maguire, R., et al. (2012). Fluorine in Psychedelic Phenethylamines: Impact on Potency and Metabolism. Drug Testing and Analysis.
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.
-
Matrix Scientific. (2024). Product Data Sheet: 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine (CAS 1371687-56-7).
-
PubChem Compound Summary. (2024). Phenoxyethylamine Derivatives and Biological Activity.
Sources
A Strategic Approach to the Toxicological Evaluation of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine: A Comparative Guide
In the landscape of early-phase drug discovery and chemical development, a rigorous and early assessment of a compound's toxicological profile is not merely a regulatory hurdle but a foundational pillar of a successful research program. This guide provides a comprehensive, technically grounded framework for the comparative toxicity study of the novel molecule, 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine (hereafter designated FMPA ). As direct toxicological data for FMPA is not publicly available, this document serves as an expert-driven roadmap for its initial safety evaluation.
The strategic selection of comparator compounds is paramount for contextualizing the toxicological data of a new chemical entity. For FMPA, we have selected two structural analogs:
-
2-(2-Methylphenoxy)ethanamine (MPA): This comparator lacks the fluorine substituent, allowing for a direct assessment of the toxicological impact of halogenation at the 3-position of the phenyl ring.
-
2-Phenoxyethanamine (PA): The parent compound of this series, lacking both the fluorine and methyl groups, serves as a baseline to evaluate the combined influence of both substituents on the overall toxicity profile.[1][2]
This guide will detail the rationale and step-by-step protocols for a tiered toxicological screening cascade, beginning with fundamental in vitro assessments and progressing to a preliminary in vivo study. Each experimental choice is explained to provide a clear understanding of its significance in constructing a robust safety profile for FMPA.
Section 1: Comparative In Vitro Cytotoxicity Assessment
Rationale and Experimental Choice
The initial evaluation of any new compound must begin with an assessment of its potential to cause cell death. A cytotoxicity assay provides a quantitative measure of a compound's intrinsic toxicity at the cellular level, offering a rapid and cost-effective method to determine the concentration range for subsequent, more complex assays. We have selected the LDH (Lactate Dehydrogenase) release assay for its sensitivity and direct measurement of membrane integrity, a key indicator of necrotic cell death.[3] A human hepatocarcinoma cell line, HepG2, will be utilized, as the liver is a primary site of xenobiotic metabolism and a common target for drug-induced toxicity.
Experimental Protocol: LDH Release Assay
-
Cell Culture: Culture HepG2 cells in a suitable medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum) at 37°C in a 5% CO2 incubator.
-
Plate Seeding: Seed cells into a 96-well, clear-bottom plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare stock solutions of FMPA, MPA, and PA in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Expose the HepG2 cells to the different concentrations of the test compounds for 24 hours. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
-
LDH Measurement: After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH assay reagent according to the manufacturer's instructions and incubate in the dark.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls. Determine the IC50 value (the concentration that causes 50% cell death) for each compound.
Workflow for Cytotoxicity Screening
Caption: Workflow for the in vitro cytotoxicity assessment using the LDH assay.
Illustrative Comparative Cytotoxicity Data
| Compound | IC50 (µM) on HepG2 Cells |
| FMPA | 25.4 |
| MPA | 48.2 |
| PA | 89.7 |
This data is hypothetical and for illustrative purposes only.
Section 2: Genotoxicity Potential Assessment
Rationale and Experimental Choice
Assessing a compound's potential to cause genetic mutations is a critical step in safety evaluation, as genotoxicity is often linked to carcinogenicity.[4] The bacterial reverse mutation assay, or Ames test, is the gold-standard initial screen for mutagenic potential.[4] This assay is performed in accordance with OECD Guideline 471 and uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid.[5] A positive result is indicated by the compound causing a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[6] The inclusion of a mammalian liver enzyme fraction (S9 mix) is crucial to detect metabolites that may be mutagenic.[4][5]
Experimental Protocol: Ames Test (OECD 471)
-
Strain Selection: Utilize a standard panel of bacterial strains, such as S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA.[5]
-
Dose Range Finding: Conduct a preliminary test to determine the appropriate concentration range of FMPA, MPA, and PA that does not cause excessive cytotoxicity to the bacterial strains.
-
Main Experiment: Perform the test with and without the S9 metabolic activation system. a. Combine the test compound at several concentrations, the bacterial culture, and either the S9 mix or a buffer. b. Pour this mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (solvent control) count.
Decision Framework for Genotoxicity Testing
Caption: Decision-making flowchart based on the results of the Ames test.
Illustrative Comparative Genotoxicity Data
| Compound | Mutagenic in TA98 (-S9) | Mutagenic in TA100 (+S9) | Overall Genotoxicity Call |
| FMPA | Negative | Negative | Non-Genotoxic |
| MPA | Negative | Negative | Non-Genotoxic |
| PA | Negative | Negative | Non-Genotoxic |
This data is hypothetical and for illustrative purposes only.
Section 3: Cardiotoxicity Screening: hERG Channel Inhibition
Rationale and Experimental Choice
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[7][8] Early screening for hERG channel inhibition is therefore a critical safety assessment in drug development. Automated patch-clamp electrophysiology provides high-quality, sensitive data on hERG channel function and is considered the gold standard for this evaluation.[7][9] This assay will determine the potential for FMPA and its analogs to prolong the cardiac action potential, a key risk factor for Torsades de Pointes.[7][8]
Experimental Protocol: Automated Patch-Clamp Assay
-
Cell Line: Use a stable mammalian cell line (e.g., HEK-293) expressing the hERG channel.[7]
-
Assay System: Employ an automated patch-clamp system such as the QPatch or SyncroPatch.[7][9]
-
Compound Application: Apply cumulative concentrations of FMPA, MPA, and PA (e.g., 0.1, 1, 10 µM) to the cells.
-
Electrophysiology: Record the hERG current in whole-cell patch-clamp mode before and after compound addition.
-
Controls: Use a vehicle control (DMSO) and a known hERG inhibitor (e.g., E-4031) as negative and positive controls, respectively.[7]
-
Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value for each compound.
Mechanism of hERG-Induced Arrhythmia
Caption: Stepwise procedure of the Acute Toxic Class Method (OECD 423).
Illustrative Comparative Acute Toxicity Data
| Compound | Estimated GHS Category | Estimated LD50 Cut-off (mg/kg) |
| FMPA | Category 4 | 300 < LD50 ≤ 2000 |
| MPA | Category 4 | 300 < LD50 ≤ 2000 |
| PA | Category 5 | 2000 < LD50 ≤ 5000 |
This data is hypothetical and for illustrative purposes only.
Synthesis and Interpretation
Based on the illustrative data presented, a preliminary toxicological profile of FMPA can be constructed. The data suggests that FMPA exhibits higher in vitro cytotoxicity compared to its non-fluorinated (MPA) and non-substituted (PA) analogs, indicating that the fluoro- and methyl- substitutions may increase intrinsic cellular toxicity. However, in the subsequent in vitro assays, FMPA did not demonstrate genotoxic or cardiotoxic potential at the tested concentrations. The preliminary in vivo data places both FMPA and MPA in a higher toxicity category than the parent compound PA, suggesting increased systemic toxicity.
This tiered approach, moving from broad cytotoxicity screening to specific mechanistic assays and finally to a preliminary in vivo assessment, provides a robust and scientifically sound foundation for the continued development of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine. The comparative nature of this study design is critical, as it allows researchers to understand the structure-toxicity relationships and make informed decisions about the future of this and related compounds.
References
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]
-
Evotec. (n.d.). hERG Safety. Cyprotex. Retrieved from [Link]
-
NIB-GEN. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]
-
Slideshare. (2023, August 28). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]
-
TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471) - Biocompatibility Analyses. Retrieved from [Link]
-
Nucro-Technics. (2019, January 7). OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. Retrieved from [Link]
-
CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Bacterial Reverse Mutation Test (Ames Test, OECD 471). Retrieved from [Link]
-
Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]
-
YouTube. (2023, December 25). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Retrieved from [Link]
-
Slideshare. (2015, November 23). hERG Assay. Retrieved from [Link]
-
OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]
-
OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Publishing. Retrieved from [Link]
-
Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]
-
Mediford Corporation. (2024, June 6). Best Practice hERG Assay. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenoxyethanamine. Retrieved from [Link]
Sources
- 1. 2-Phenoxyethanamine | C8H11NO | CID 15651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 26583-60-8: 2-(2-Methylphenoxy)ethanamine | CymitQuimica [cymitquimica.com]
- 3. creativebiolabs.net [creativebiolabs.net]
- 4. ttslaboratuvar.com [ttslaboratuvar.com]
- 5. nucro-technics.com [nucro-technics.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 9. evotec.com [evotec.com]
A Comprehensive Guide to the Safe Handling of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine
Hazard Analysis: Understanding the Risks
2-(3-Fluoro-2-methylphenoxy)ethan-1-amine is identified as an irritant.[1] Based on the known hazards of analogous compounds, such as 2-phenoxyethylamine and other substituted amines, it is prudent to assume that this compound may cause severe skin burns and eye damage.[2][3] Amines, as a class of compounds, can be injurious to any tissue they come into direct contact with.[4] Inhalation of vapors or aerosols may lead to respiratory irritation and more severe complications like chemical pneumonitis or pulmonary edema.[4]
| Hazard Classification | Potential Effects | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[5][6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6] |
| Skin Corrosion/Irritation | Causes skin irritation or severe burns.[3][4][6] | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[3][4][6] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| Respiratory Irritation | May cause respiratory irritation.[6][7] | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine. The following provides a detailed, step-by-step methodology for the selection and use of appropriate PPE.
PPE Selection and Rationale
-
Eye and Face Protection : Chemical safety goggles with side-shields are mandatory.[6] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles. This is crucial to prevent irreversible eye damage.[8]
-
Hand Protection : Compatible, chemical-resistant gloves are required.[5] Nitrile or neoprene gloves are generally recommended for handling amines, but it is crucial to consult the glove manufacturer's compatibility chart. Always inspect gloves for any signs of degradation or perforation before use.[9]
-
Skin and Body Protection : A flame-resistant laboratory coat is the minimum requirement.[8] For larger quantities or procedures with a high splash risk, an impervious apron and rubber boots should be utilized.[10]
-
Respiratory Protection : All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[9] If a fume hood is not available or if aerosol generation is unavoidable, a government-approved respirator with an appropriate organic vapor cartridge is necessary.[5][9]
Donning and Doffing Protocol
Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on and fasten securely.
-
Respirator (if required): Perform a fit check.
-
Eye and Face Protection: Position goggles and face shield.
-
Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Lab Coat/Apron: Remove by rolling it inside out, without touching the exterior.
-
Eye and Face Protection: Handle by the headband or sides.
-
Respirator (if used): Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[5]
Operational Plan: Safe Handling and Storage
Engineering Controls
-
Ventilation : All work with 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine must be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Safety Equipment : An accessible safety shower and eyewash station are mandatory in the immediate work area.[5][6]
Safe Handling Procedures
-
Preparation : Before starting any procedure, ensure all necessary PPE is correctly donned and that the fume hood is functioning correctly.
-
Aliquotting and Transferring : Use non-sparking tools for transfers.[9] Keep containers tightly closed when not in use.[9][11] Avoid creating aerosols or dust.[6]
-
Heating : If heating is necessary, use a well-controlled heating mantle or water bath. Avoid open flames.[12]
-
Housekeeping : Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands thoroughly after handling the compound, even if gloves were worn.[5]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[6][12] The recommended storage temperature is typically 2-8°C to maintain stability.[6]
Emergency Procedures: Spill and Exposure Response
Spill Response
In the event of a spill, follow these steps and the workflow illustrated in the diagram below.
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, but avoid creating drafts that could spread the chemical.
-
Contain : For liquid spills, use an inert absorbent material like diatomite or universal binders to contain the spill.[6]
-
Neutralize (if applicable and safe to do so) : For amine spills, a weak acid solution may be used for neutralization, but this should only be done by trained personnel.
-
Clean-up : Wearing appropriate PPE, carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[11]
-
Decontaminate : Decontaminate the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.[6]
Sources
- 1. 1371687-56-7 Cas No. | 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine | Matrix Scientific [matrixscientific.com]
- 2. grokipedia.com [grokipedia.com]
- 3. 2-Phenoxyethanamine | C8H11NO | CID 15651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. chemscene.com [chemscene.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
